Methanesulfonyl azide

Catalog No.
S1503329
CAS No.
1516-70-7
M.F
CH3N3O2S
M. Wt
121.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanesulfonyl azide

CAS Number

1516-70-7

Product Name

Methanesulfonyl azide

IUPAC Name

N-diazomethanesulfonamide

Molecular Formula

CH3N3O2S

Molecular Weight

121.12 g/mol

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N=[N+]=[N-]

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]

Primary Use: Diazo Transfer Reagent

Author: Smolecule Technical Support Team. Date: February 2026

The principal application of mesyl azide is as a diazo transfer reagent, used to convert carbonyl compounds into valuable diazo compounds [1] [2]. These diazo compounds are versatile intermediates for further transformations, such as the generation of carbenes and metal-carbenoids [3].

A key advantage of mesyl azide is its relatively low-cost production from methanesulfonyl chloride and sodium azide, and the easy purification of reaction mixtures due to the high aqueous solubility of the mesyl amide by-product [1] [3]. The table below summarizes some specific applications of diazo compounds derived using mesyl azide.

Application of Derived Diazo Compounds Specific Example/Use
Production of Other Diazo Compounds General reagent for the production of diazo compounds [1]
Synthesis of Active Pharmaceutical Ingredients (APIs) Used in synthetic routes towards anti-influenza drug Tamiflu (oseltamivir) [4]
Wolff Rearrangement The derived diazo compound can undergo thermal Wolff rearrangement to generate reactive ketenes [5]

Other Research Applications

Beyond diazo transfer, mesyl azide serves other specialized roles in scientific research:

  • Chemical Biology Tool: Mesyl azide is a building block for synthesizing specialized cross-linking reagents used in cross-linking mass spectrometry (XL-MS). These reagents, containing an azide group, help study protein-protein interactions in living cells [6].
  • Phosphate Mimic in Oligonucleotide Therapeutics: The mesyl (methanesulfonyl) group is incorporated into mesyl phosphoramidate (MsPA) as a potential replacement for phosphorothioate (PS) modifications in antisense oligonucleotides (ASOs). This modification aims to reduce the toxic and pro-inflammatory side effects associated with PS groups while maintaining therapeutic efficacy [7].

Safety and Handling Protocols

A critical aspect of working with mesyl azide is its explosive nature [1] [3]. Researchers have developed specific protocols to mitigate these risks, particularly the use of continuous-flow technology [4] [5].

G Start Start Reaction Setup A Prepare substrate solution in acetonitrile Start->A B Prepare aqueous sodium azide (NaN₃) solution Start->B C Use Continuous-Flow System? (Safer, recommended) A->C B->C D_batch Batch Method: Combine reagents at low temp (0 °C) C->D_batch No D_flow Continuous-Flow Method: Pump reagent streams with T-piece mixer C->D_flow Yes E_batch Stir for several hours with careful temp control D_batch->E_batch F_batch Proceed to product isolation (Heightened explosion risk) E_batch->F_batch E_flow React in a thermally controlled microreactor D_flow->E_flow F_flow Generate and consume mesyl azide IN SITU Minimizes accumulation E_flow->F_flow

Workflow for handling hazardous mesyl azide, highlighting the safer continuous-flow path.

Detailed Protocol for Safer In Situ Use in Flow

This methodology avoids the isolation of neat mesyl azide, significantly improving safety [5]:

  • Solution Preparation: Prepare two streams:
    • Stream A: The substrate (e.g., a β-ketoester) and methanesulfonyl chloride in a solvent like acetonitrile.
    • Stream B: Sodium azide in water.
  • Continuous-Flow Setup: Use a syringe or pump system to deliver Stream A and Stream B at precise flow rates into a T-piece mixer.
  • Reaction: The combined stream flows through a thermally controlled microreactor (e.g., a PTFE coil). Mesyl azide is generated in situ from methanesulfonyl chloride and sodium azide and immediately reacts with the substrate.
  • Telescoping: The output stream containing the diazo product can be directly fed into a liquid-liquid separator to remove aqueous by-products. The organic phase can then be telescoped into the next reaction, such as a thermal Wolff rearrangement [5].

Key Takeaways

  • Mesyl azide's primary value lies in its ability to perform diazo transfer reactions efficiently and cost-effectively [1] [3] [2].
  • Safety is the paramount concern when using this reagent, and continuous-flow methods represent the state-of-the-art for mitigating explosion risks by generating and consuming the reagent in situ [4] [5].
  • Its utility is expanding into cutting-edge areas like structural proteomics and the development of safer oligonucleotide-based therapeutics [7] [6].

References

methanesulfonyl azide safety data and hazards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Primary Hazards

Methanesulfonyl azide (also known as Mesyl azide) is an organic azide used primarily as a reagent for producing diazo compounds [1]. Its fundamental properties and hazards are summarized below.

Property Detail
Molecular Formula CH3N3O2S [1]
Molar Mass 121.12 g·mol-1 [1]
Melting Point 18 °C (64 °F) [1]
Decomposition Begins at 120 °C (248 °F) [1]
Primary Hazard Explosive [1]

Safe Handling and Emergency Protocols

The explosive nature of this compound dictates stringent handling procedures. General safety principles for azide compounds from a detailed organic synthesis procedure are highly applicable [2].

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: Always perform procedures in an efficient fume hood to prevent inhalation of toxic vapors and protect against explosive hazards [2].
  • PPE: Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Due to the explosion risk, a face shield is recommended when handling larger quantities.
Operational Practices
  • Impact Sensitivity: While one sulfonyl azide (p-acetamidobenzenesulfonyl azide) was noted to have no impact sensitivity, proper caution should be exercised with all azide compounds [2].
  • Temperature Control: Avoid heating above 80°C, as decomposition can occur, leading to discoloration (browning) and increasing the risk of violent reaction [1] [2].
  • In Situ Preparation: To mitigate the risks of storing and handling the isolated compound, consider preparing this compound in situ (in the same reaction vessel). This method is recognized as advantageous for avoiding explosion hazards [1].
Spill and Waste Management
  • Spill Procedure: In case of a spill, evacuate the area immediately. Only trained personnel with appropriate protective equipment should handle cleanup. Contaminated materials should be disposed of as hazardous azide waste.
  • Waste Disposal: Filtrates containing excess sodium azide must be destroyed prior to disposal [2]. Consult your institution's environmental health and safety department for specific protocols.

Experimental Procedure for Preparation

The following methodology for preparing p-acetamidobenzenesulfonyl azide is analogous to the synthesis of this compound and highlights key safety steps [2].

Start Start Procedure Step1 Add sulfonyl chloride to acetone in flask Start->Step1 Step2 Add sodium azide solution in water Step1->Step2 Step3 Stir mixture for 12 hours Step2->Step3 Step4 Precipitate product by pouring into water Step3->Step4 Step5 Filter and dry the solid product Step4->Step5 Step6 Recrystallize from toluene (BELOW 80°C) Step5->Step6 End Obtain purified sulfonyl azide Step6->End

Synthesis workflow for sulfonyl azide, highlighting critical temperature control [2].

Key Steps and Safety Notes [2]:

  • Reagents: The reaction uses p-acetamidobenzenesulfonyl chloride and sodium azide in a mixture of acetone and water.
  • Temperature Control during Recrystallization: The azide product must be recrystallized from toluene while maintaining the temperature below 80°C to prevent decomposition.
  • Scale: The procedure can be successfully performed on a 0.50-mole scale.

Regulatory Status

This compound is not specifically listed in the search results from the European Chemicals Agency (ECHA) restricted substances list or Candidate List of substances of very high concern (SVHC) [3] [4]. However, this does not preclude general legal obligations for safe handling under laws like the EU's REACH regulation.

Key Recommendations for Researchers

  • Prioritize In Situ Preparation: Given the explicit safety warning, using this compound generated in situ is the strongly recommended approach to minimize the risk of explosion [1].
  • Assume Toxicity: Handle with all precautions for highly toxic and volatile compounds, using rigorous skin, eye, and inhalation protection.
  • Consult Specific SDS: For definitive first-aid measures, fire-fighting procedures, and exact personal protective equipment (PPE), you must obtain and consult a complete Safety Data Sheet from a commercial supplier.

References

methanesulfonyl azide handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The table below summarizes the key characteristics of methanesulfonyl azide [1]:

Property Value / Description
Chemical Formula CH₃N₃O₂S
Molar Mass 121.12 g·mol⁻¹
Melting Point 18 °C (64 °F; 291 K)
Decomposition Begins at 120 °C (248 °F; 393 K)
Primary Use Production of diazo compounds

In both the gas phase and solid state, the molecule adopts a single conformation where the azido group is synperiplanar to one of the S=O groups. In its crystalline form, the molecules form a three-dimensional network through O···H–C–H···O hydrogen bonds [2].

Hazard Assessment and Safe Handling

This compound is explosive and requires appropriate safety measures [1].

Thermal Stability and Explosivity
  • Decomposition Enthalpy: Sulfonyl azide reagents like this compound have a high average decomposition enthalpy (ΔHD) of approximately -201 kJ mol⁻¹, indicating significant energy release [3].
  • General Hazard: Like many diazo compounds and transfer reagents, it can undergo rapid exothermic decomposition, generating large volumes of gas [3].
Safety Protocols
  • Temperature Control: Always use adequate temperature control. Operations should be conducted well below the decomposition onset temperature of 120°C [1] [3].
  • Impact and Friction: Avoid manipulation that could cause impact or friction, particularly with neat quantities [3].
  • In Situ Preparation: Consider generating and using this compound in situ (e.g., in acetonitrile) to minimize handling of the isolated, pure compound and reduce explosion hazards [1].
  • Handling Cautions: A study on the related reagent trifluorothis compound noted that its stock solution in hexane is fairly stable, but it should still be handled with care. This principle can be cautiously extended to this compound, emphasizing the need for precautions even when working with solutions [4].

Synthesis and Reactivity

Synthesis Protocol

A common and straightforward preparation method is from methanesulfonyl chloride and sodium azide [1].

  • Reaction: React methanesulfonyl chloride with sodium azide (NaN₃) in a solvent like ethanol or methanol [1].
  • Purification: The purification of the reaction mixture is reported to be straightforward [1].
Key Chemical Reactions
  • Diazo Transfer: Its primary application is as a diazo transfer reagent to produce diazo compounds. It is considered a superior reagent for this purpose due to its simple production and easy purification [1].
  • Photolysis: Upon photolysis with a 193 nm laser in an inert noble gas matrix (e.g., argon or neon), this compound loses N₂ to form a short-lived triplet sulfonyl nitrene (CH₃SO₂N). Further irradiation at 266 nm converts this nitrene into methyl isocyanate (CH₃NSO₂) via a pseudo-Curtius rearrangement [2].
  • Sensitized Photolysis in Hydrocarbons: Irradiating this compound in the presence of hydrocarbons yields methanesulfonamide and its N-substituted derivatives [1].

Experimental Workflow for Safe Handling

The diagram below outlines a core workflow for planning an experiment involving this compound, integrating safety considerations from synthesis to disposal.

Start Start: Plan Experiment Step1 Evaluate Need for Isolated Compound Start->Step1 Step2 Prepare In Situ Step1->Step2 Preferred path Step4 Execute Reaction Step1->Step4 High risk Step3 Risk Assessment Step2->Step3 Step3->Step4 Step5 Work-up and Disposal Step4->Step5

Core workflow for handling this compound, emphasizing in-situ preparation to mitigate risks.

Summary for Practitioners

  • Utility: this compound is a highly useful reagent for diazo transfer reactions and studies of nitrene chemistry [1] [2].
  • Primary Risk: The most significant hazard is its potential for explosive decomposition upon heating, shock, or friction [1] [3].
  • Key Safety Strategy: The most robust risk mitigation approach is in situ preparation to avoid isolating and handling the pure compound [1].

References

methanesulfonyl azide spectroscopic characterization

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Spectroscopic Properties

The table below summarizes the key structural and vibrational characteristics of methanesulfonyl azide.

Property Details / Characteristic Value / Assignment
Molecular Structure Single conformation; azido group synperiplanar to one SO group [1] -
Crystal System Triclinic [2] -
Space Group P1 [2] -
Unit Cell Parameters a = 5.6240 Å; b = 5.9498 Å; c = 7.6329 Å; α = 72.216°; β = 70.897°; γ = 88.601° [2] -
Melting Point 18 °C (64 °F; 291 K) [2] -
Decomposition Point Begins at 120 °C (248 °F; 393 K) [2] -
Vibrational Spectroscopy (IR/Raman) Azide asymmetric stretching (({\nu}_{as} N_3)) [1] ~2167 cm⁻¹
Azide symmetric stretching (({\nu}_{s} N_3)) [1] ~1292 cm⁻¹
S=O asymmetric stretching (({\nu}_{as} SO_2)) [1] ~1347 cm⁻¹
S=O symmetric stretching (({\nu}_{s} SO_2)) [1] ~1165 cm⁻¹

Experimental Protocols for Characterization

The following methodologies provide a framework for the spectroscopic and structural analysis of this compound.

Matrix-Isolation IR Spectroscopy with Photolysis

This protocol is used to study the molecule's structure and its light-induced decomposition products [1].

  • Sample Preparation: The this compound is vaporized and co-deposited with a large excess of an inert noble gas (such as argon or neon) onto a cold window maintained at a very low temperature (typically several Kelvin). This process traps isolated guest molecules within a rigid solid matrix.
  • Spectroscopic Characterization: The matrix-isolated sample is analyzed using Infrared (IR) spectroscopy to obtain the vibrational fingerprint of the pristine molecule [1].
  • Photolysis and Analysis: The matrix is irradiated with an ArF excimer laser (193 nm). This causes the azide to lose (N_2) and form the sulfonyl nitrene ((CH_3SO_2N)). The sample is then analyzed again with IR spectroscopy to identify the vibrational bands of this reactive intermediate. Subsequent irradiation with UV light (266 nm) can induce further rearrangement, which is also tracked spectroscopically [1].
  • Computational Validation: The experimental IR spectra are compared with the results of quantum chemical calculations (e.g., DFT methods) to confirm the identity of the observed species [1].
X-ray Crystallography

This technique determines the precise three-dimensional atomic arrangement in a single crystal.

  • Crystal Growth: Suitable single crystals of this compound are grown at low temperatures to ensure stability and quality [2].
  • Data Collection: The crystal is mounted on a diffractometer and exposed to X-rays. The angles and intensities of the diffracted beams are measured.
  • Structure Solution: The diffraction data is processed to solve the crystal structure, revealing lattice parameters, space group, and atomic coordinates, confirming the synperiplanar conformation [2] [1].

Photochemistry & Decomposition Pathway

Upon irradiation, this compound undergoes a characteristic decomposition. The diagram below illustrates the sequence of photochemical reactions and the resulting intermediates.

photolysis_pathway MSA This compound (CH₃SO₂N₃) Nitrene Sulfonyl Nitrene (CH₃SO₂N) (Triplet Ground State) MSA->Nitrene 193 nm Photolysis (-N₂) Rearrangement Pseudo-Curtius Rearrangement Product (CH₃NSO₂) Nitrene->Rearrangement 266 nm Photolysis

This pathway shows the initial formation of a nitrene intermediate, a highly reactive species common in azide chemistry. In the presence of hydrocarbons, this nitrene can form methanesulfonamide and its N-substituted derivatives [2].

Safety and Handling Considerations

  • Explosive Hazard: this compound, like many organic azides, is explosive, especially if purified and heated [2].
  • Safer Use: A common and safer laboratory practice is to generate and use it in situ (e.g., in acetonitrile) rather than isolating the pure compound, which minimizes handling risks [2].
  • Decomposition: It decomposes from 120 °C, so must never be heated above this temperature [2].

References

Comprehensive Application Notes and Protocols: Methanesulfonyl Azide in Diazo Transfer Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methanesulfonyl Azide in Diazo Transfer

This compound (MsN(_3)), commonly referred to as mesyl azide, represents a highly valuable reagent in modern organic synthesis, particularly for diazo transfer reactions. This reagent enables the efficient conversion of active methylene compounds and amines to their corresponding diazo derivatives and azides, respectively. Diazo compounds are versatile intermediates with applications spanning cyclopropanation, Wolff rearrangement, C–H insertion, and heteroatom functionalization. Mesyl azide has gained prominence due to its favorable characteristics compared to other sulfonyl azides, including simpler byproduct removal and cost-effectiveness of preparation.

The significance of mesyl azide is particularly evident in advanced synthetic applications such as natural product synthesis, DNA-encoded library development, and continuous flow chemistry. Its utility extends to the preparation of α-diazo carbonyl compounds, which serve as precursors to metal carbenoids for subsequent enantioselective transformations. Despite its well-documented hazards, which include thermal instability and impact sensitivity, proper handling and methodological adaptations such as in situ generation have established mesyl azide as a mainstream choice for diazo transfer in both industrial and academic settings [1] [2] [3].

Chemical Properties and Safety Considerations

Fundamental Physicochemical Properties

This compound (CAS 1516-70-7) is a low-melting solid with a melting point of approximately 18°C and a molecular weight of 121.12 g·mol(^{-1}). The compound decomposes at elevated temperatures (around 120°C), which necessitates careful temperature control during handling and storage. Its molecular structure features the characteristic sulfonyl azide functional group, which is highly electrophilic at the terminal nitrogen atom, enabling efficient reactions with nucleophiles including enolates and amines [2].

Safety Profile and Handling Recommendations

Mesyl azide belongs to the class of energetic compounds and shares the potential hazards associated with organic azides. Experimental data classify it as having high impact sensitivity and a substantial heat of decomposition (ΔH(_D)). These properties mandate strict safety precautions during its synthesis, isolation, and use:

  • Preparation Considerations: Several protocols recommend in situ generation and immediate consumption of mesyl azide to minimize isolation and handling of the neat reagent [4] [5].
  • Temperature Management: Reactions should be performed with effective cooling and temperature monitoring to prevent thermal runaway.
  • Personal Protective Equipment: Standard laboratory PPE should be supplemented with face shields and blast-resistant barriers, particularly when working with more than gram quantities.
  • Storage: If isolation is necessary, storage should be in small quantities at low temperature with appropriate labeling regarding its hazardous nature [2] [3].

Table 1: Comparison of Common Diazo Transfer Reagents

Reagent Stability Safety Concerns Byproduct Removal Relative Cost
This compound Low thermal stability; decomposes >120°C High impact sensitivity; explosive hazard Easy (water-soluble byproduct) Low
Tosyl Azide Moderate stability Shock-sensitive; heat of decomposition Chromatography typically required Moderate
p-ABSA Improved thermal stability Less shock-sensitive than MsN(_3) or TsN(_3) Chromatography typically required Moderate
Imidazole-1-sulfonyl Azide Shelf-stable salt form Stability concerns reported in literature Requires extraction Moderate to High
m-CBSA High thermal stability Safer profile; highest initiation temperature Easy (water-soluble byproduct) Low

Reaction Mechanism and Workflow

Mechanistic Pathway of Diazo Transfer

The diazo transfer process using mesyl azide proceeds through a concerted mechanism involving the formation of key intermediates. For α-diazo carbonyl formation, the reaction typically begins with enolate generation from the substrate using a suitable base. The nucleophilic enolate then attacks the electrophilic terminal nitrogen of mesyl azide, leading to a diazo transfer intermediate that collapses to release the diazo product and methanesulfonamide.

The simplified mechanistic pathway can be visualized as follows:

G Substrate Substrate Enolate Enolate Substrate->Enolate Base Base Base Base->Enolate Deprotonation Intermediate Intermediate Enolate->Intermediate Nucleophilic attack MesylAzide MesylAzide MesylAzide->Intermediate Azide transfer DiazoProduct DiazoProduct Intermediate->DiazoProduct Elimination MesylAmide MesylAmide Intermediate->MesylAmide Byproduct

Diagram 1: Mechanism of diazo transfer to enolates

Experimental Workflow for Diazo Transfer

The typical experimental sequence for conducting diazo transfer with mesyl azide involves sequential steps to ensure safety and optimize yield:

G Start Start Reaction Setup EnolateFormation Enolate Formation Generate enolate with base in anhydrous THF at -78°C Start->EnolateFormation AzideAddition Azide Addition Add mesyl azide (1.1-1.5 eq) maintain low temperature EnolateFormation->AzideAddition WarmReaction Warm and Monitor Gradually warm to room temperature monitor by TLC/spectroscopy AzideAddition->WarmReaction Workup Reaction Workup Quench with aqueous solution extract with organic solvent WarmReaction->Workup Purification Purification Column chromatography or recrystallization Workup->Purification Analysis Analysis and Storage Characterize product store cold and protected from light Purification->Analysis

Diagram 2: Experimental workflow for diazo transfer

Detailed Experimental Protocols

In Situ Generation of this compound

Principle: This protocol describes the safe generation of mesyl azide directly in reaction medium, minimizing handling of the isolated hazardous compound [4] [5].

Materials:

  • Methanesulfonyl chloride (1.0 equiv)
  • Sodium azide (1.1 equiv)
  • Triethylamine (1.0 equiv, optional but enhances rate)
  • Acetonitrile or alternative solvent (CH(_2)Cl(_2), THF)
  • Water (for workup)

Procedure:

  • Charge a round-bottom flask with sodium azide (1.1 equiv) and acetonitrile (approximately 0.5 M relative to mesyl chloride).
  • Cool the mixture to 0°C using an ice-water bath.
  • Add methanesulfonyl chloride (1.0 equiv) dropwise with stirring over 15-20 minutes.
  • Add triethylamine (1.0 equiv) if using, which significantly accelerates azide formation via a proposed sulfene or methanesulfonyl triethylammonium intermediate [4].
  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC or in-line IR if available.
  • The resulting mesyl azide solution can be used directly in the subsequent diazo transfer without isolation.

Note: For continuous flow applications, mesyl chloride and sodium azide solutions can be combined in a T-mixer and passed through a reactor coil at room temperature with residence times of 10-30 minutes, providing excellent conversion to mesyl azide [5].

General Procedure for Diazo Transfer to Ketones

Principle: This protocol describes the synthesis of α-diazo ketones via detrifluoroacetylative diazo transfer, a method particularly effective for base-sensitive substrates and α,β-unsaturated ketones [1].

Materials:

  • Ketone substrate (1.0 equiv)
  • Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv, 1.0 M solution in THF)
  • Trifluoroethyl trifluoroacetate (TFETFA, 1.2 equiv)
  • In situ generated or isolated mesyl azide (1.1-1.5 equiv)
  • Triethylamine (1.5 equiv)
  • Water (1.0 equiv, for diazo transfer step)
  • Anhydrous THF, acetonitrile
  • Aqueous workup solutions (dilute HCl, NaHCO(_3), brine)

Procedure:

  • Enolate Formation: Charge the ketone substrate (1.0 equiv) in anhydrous THF (0.1-0.5 M) under inert atmosphere. Cool to -78°C and add LiHMDS (1.1 equiv) dropwise. Stir for 30-60 minutes at -78°C.
  • Trifluoroacetylation: Add TFETFA (1.2 equiv) dropwise to the enolate solution at -78°C. The reaction is typically complete within minutes after addition.
  • Quench and Workup: Warm the reaction to 0°C and quench carefully with aqueous HCl. Extract with ethyl acetate, dry the combined organic phases over MgSO(_4), and concentrate to obtain the α-trifluoroacetyl ketone intermediate.
  • Diazo Transfer: Dissolve the α-trifluoroacetyl ketone intermediate in acetonitrile (0.1-0.3 M). Add water (1.0 equiv) and triethylamine (1.5 equiv). Add mesyl azide (1.1-1.5 equiv) either as a solution or in situ generated.
  • Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or NMR for consumption of starting material.
  • Product Isolation: Concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel to obtain the α-diazo ketone product.
DNA-Compatible Diazo Transfer to Amines

Principle: This specialized protocol, adapted from DNA-encoded library (DEL) applications, enables efficient conversion of primary amines to azides under conditions compatible with DNA integrity [6].

Materials:

  • Amine substrate (DNA-conjugated or standard, 1.0 equiv)
  • Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H(_2)SO(_4), 50 equiv) or mesyl azide
  • Copper(II) sulfate (1-10 equiv)
  • Potassium carbonate (0.05 M in water)
  • Aqueous buffer solutions

Procedure:

  • Prepare a solution of the DNA-conjugated amine (if applicable) in 0.05 M K(_2)CO(_3) buffer.
  • Add copper(II) sulfate (1-10 equiv) and mesyl azide (50 equiv).
  • Stir the reaction at room temperature for 16 hours.
  • Monitor conversion by UPLC-MS.
  • Purify the azide product by desalting or extraction methods compatible with DNA stability.

Table 2: Optimization Conditions for DNA-Compatible Diazo Transfer

Entry Azide Reagent (Equiv) CuSO(_4) (Equiv) Buffer Temperature Time (h) Conversion (%)
1 ISA·H(_2)SO(_4) (50) 10 Borate (pH 9.4) RT 16 100 (aliphatic), 39 (aromatic)
2 ISA·H(_2)SO(_4) (50) 10 NaHCO(_3) (0.2 M) RT 16 98 (aliphatic), 55 (aromatic)
3 ISA·H(_2)SO(_4) (50) 10 K(_2)CO(_3) (0.05 M) RT 16 98 (aliphatic), 96 (aromatic)
4 ISA·H(_2)SO(_4) (50) 1 K(_2)CO(_3) (0.05 M) RT 16 7 (aliphatic), 53 (aromatic)

Applications and Scope

Synthetic Utility in Organic Chemistry

The diazo transfer reaction using mesyl azide demonstrates exceptional versatility across diverse substrate classes, enabling access to valuable synthetic intermediates:

  • α-Diazo Carbonyl Compounds: These products serve as precursors for subsequent transformations including cyclopropanation, C–H insertion, Wolff rearrangement, and ylide formation. The method is particularly valuable for base-sensitive substrates such as α,β-unsaturated ketones and heteroaryl ketones that perform poorly under traditional Regitz conditions [1].
  • Azide Synthesis: Mesyl azide efficiently converts primary amines to corresponding azides, which are valuable intermediates for "click chemistry" applications through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This transformation exhibits excellent functional group tolerance and can be applied to aliphatic, aromatic, and heteroaromatic amine substrates [6] [7].
Performance Across Substrate Classes

Extensive research has established the scope and limitations of mesyl azide in diazo transfer processes:

Table 3: Substrate Scope and Performance of Mesyl Azide Diazo Transfer

Substrate Class Representative Example Reaction Conditions Yield (%) Key Considerations
Saturated Ketones Acetophenone derivatives LiHMDS, TFETFA, MsN(_3), Et(_3)N 70-95 Excellent yields with aromatic and aliphatic ketones
α,β-Unsaturated Ketones Acetylcyclohexene LiHMDS, TFETFA, MsN(_3) 65-90 Superior to standard methods which give poor yields
Heteroaromatic Ketones 2-Acetylfuran LiHMDS, TFETFA, MsN(_3) 60-85 LiHMDS superior to LDA for enolate formation
Esters and Lactones Various β-ketoesters LDA, MsN(_3), Et(_3)N 70-92 LDA often superior to LiHMDS for enolate generation
Aliphatic Amines DNA-conjugated hexanoic acid K(_2)CO(_3), CuSO(_4), MsN(_3) 95-100 Excellent conversion for primary amines
Aromatic Amines DNA-conjugated aminobenzoic acid K(_2)CO(_3), CuSO(_4), MsN(_3) up to 96 Electron-deficient anilines may require optimization

Troubleshooting and Technical Recommendations

Addressing Common Experimental Challenges
  • Low Yields in Diazo Transfer:

    • Cause: Incomplete enolate formation or decomposition of mesyl azide.
    • Solution: Confirm enolate generation by aliquot quenching; use freshly prepared or in situ generated mesyl azide; consider alternative bases (NaHMDS, KHMDS) for specific substrates [1].
    • Optimization: For unsymmetrical ketones, employ LiTMP as base to improve regioselectivity and yield [1].
  • Byproduct Formation and Purification Issues:

    • Cause: Common byproducts include methanesulfonamide (from diazo transfer) and trifluoroacetamide (from the detrifluoroacetylative process).
    • Solution: The key advantage of mesyl azide is the water-soluble nature of methanesulfonamide byproducts, which facilitates removal by aqueous extraction without requiring chromatography [2] [8].
  • Safety Concerns with Azide Handling:

    • Cause: Mesyl azide is shock-sensitive and thermally unstable.
    • Solution: Implement in situ generation protocols where mesyl azide is prepared immediately before use and not isolated; employ continuous flow methodologies to minimize accumulation [4] [5].
Practical Recommendations for Optimal Results
  • Base Selection Guidelines:

    • Use LiHMDS for aryl ketones and heteroaryl ketones
    • Prefer LDA for esters and lactones
    • Employ LiTMP for challenging unsymmetrical ketones requiring high regioselectivity [1]
  • Stoichiometry Optimization:

    • While original protocols used 1.5 equivalents of sulfonyl azide, many successful reports employ 1.0-1.1 equivalents, reducing waste and simplifying purification [1].
  • Alternative Reagents for Specific Applications:

    • For DNA-encoded chemistry or copper-sensitive transformations, consider imidazole-1-sulfonyl azide salts as copper-free alternatives [6].
    • For aqueous applications or enhanced safety profile, m-carboxybenzenesulfonyl azide (m-CBSA) offers improved water solubility and stability [3].

Conclusion

This compound represents a powerful and efficient reagent for diazo transfer reactions despite its associated hazards. When proper safety protocols are followed, particularly through in situ generation methodologies, it enables access to valuable diazo compounds and azides with superior practicality compared to many alternatives. The continuing development of safer handling approaches, including continuous flow processes and aqueous-compatible variants, continues to expand its utility in modern synthetic applications from medicinal chemistry to natural product synthesis.

References

Application Note: α-Diazo Ketone Synthesis via Mesyl Azide Diazo Transfer

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction α-Diazo ketones are highly versatile reagents in organic synthesis, enabling key transformations such as cyclopropanation, C-H insertions, and the Wolff rearrangement [1]. The synthesis of these compounds often relies on the diazo transfer reaction, where a sulfonyl azide acts as the diazo source [2]. Among various sulfonyl azides, methanesulfonyl (mesyl) azide is recognized for its efficiency and the practical advantage that its byproducts are easily removed during workup [2]. This note details a modern detrifluoroacetylative diazo transfer protocol using mesyl azide, which overcomes the limitations of traditional methods for synthesizing sensitive or complex α-diazo ketones [2].

2. Quantitative Data Summary The table below summarizes key reagents and considerations for the diazo transfer process, facilitating easy comparison and method selection.

Parameter Considerations & Recommendations
Sulfonyl Azide Mesyl Azide: Superior atom economy; byproducts (methanesulfonamide) are water-soluble, simplifying purification [2]. Safety Note: All sulfonyl azides are potentially explosive; handle with care [2].
Activation Method Trifluoroacetylation with Trifluoroethyl Trifluoroacetate (TFETFA). Faster and higher-yielding than traditional formylation [2].
Base for Enolate Generation LiHMDS, NaHMDS, KHMDS, or LDA. Choice is substrate-dependent. LiHMDS often gives superior yields for aryl/heteroaryl ketones; LDA may be better for esters/lactones [2].
Solvent for Diazo Transfer Acetonitrile is commonly used for the diazo transfer step [2].

3. Experimental Protocol: Detrifluoroacetylative Diazo Transfer

Principle: This two-step, one-pot procedure involves the generation of a lithium enolate, its trapping with TFETFA to form an α-trifluoroacetyl ketone intermediate, and subsequent diazo transfer with mesyl azide [2].

Safety Warning: Mesyl azide and all α-diazo compounds require appropriate safety precautions. Perform reactions behind a blast shield, and avoid exposure to heat, shock, or friction. Consult relevant safety data sheets before proceeding.

Step 1: Trifluoroacetylation of the Ketone

  • Under an inert atmosphere (e.g., N₂ or Ar), add 1.1 equivalents of LiHMDS (1.0 M solution in THF) to a flame-dried flask.
  • Cool the flask to -78 °C (acetone/dry ice bath).
  • Slowly add a solution of 1.0 equivalent of the ketone substrate in anhydrous THF.
  • Stir the resulting enolate at -78 °C for 30-60 minutes.
  • Add 1.2 equivalents of Trifluoroethyl Trifluoroacetate (TFETFA) dropwise via syringe.
  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
  • Quench the reaction by adding a saturated aqueous NH₄Cl solution and warm to room temperature.
  • Extract the aqueous layer with ethyl acetate (3 x portions). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the α-trifluoroacetyl ketone intermediate. This crude product is typically used directly in the next step.

Step 2: Diazo Transfer with Mesyl Azide

  • Dissolve the crude α-trifluoroacetyl ketone from the previous step in acetonitrile.
  • To this solution, add 1.5 equivalents of methanesulfonyl azide, 1.0 equivalent of water, and 1.5 equivalents of triethylamine [2].
  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
  • Upon completion, dilute the mixture with water and extract with dichloromethane or chloroform (3 x portions).
  • Wash the combined organic extracts with a dilute basic solution (e.g., 5% NaHCO₃) to remove methanesulfonamide byproducts [2].
  • Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
  • Purify the crude α-diazo ketone by column chromatography on silica gel.

4. Experimental Workflow Diagram The following diagram visualizes the synthetic pathway and key downstream applications of α-diazo ketones.

workflow Ketone Ketone Enolate Enolate Ketone->Enolate 1.1 eq LiHMDS THF, -78 °C TF_Intermediate TF_Intermediate Enolate->TF_Intermediate 1.2 eq TFETFA -78 °C Diazo_Ketone Diazo_Ketone TF_Intermediate->Diazo_Ketone 1.5 eq MsN₃ 1.5 eq Et₃N, 1.0 eq H₂O CH₃CN, RT App1 Cyclopropanation Diazo_Ketone->App1 App2 C-H Insertion Diazo_Ketone->App2 App3 Wolff Rearrangement Diazo_Ketone->App3 App4 Multicomponent Reactions Diazo_Ketone->App4

5. Troubleshooting and Modern Adaptations

  • Minimizing Azide Handling: For improved safety, consider in situ generation of mesyl azide in a continuous flow reactor. This approach minimizes the accumulation and handling of the neat azide [3].
  • Regioselectivity with Unsymmetrical Ketones: The regioselectivity of enolate formation can be controlled by using a sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which can favor the less substituted enolate [2].
  • Substrate Compatibility: This method is particularly effective for base-sensitive substrates (e.g., α,β-unsaturated ketones, heteroaryl ketones) and for synthesizing α-diazo derivatives of lactones and lactams, where traditional methods often fail [2].

Key Takeaways for Researchers

  • The detrifluoroacetylative diazo transfer protocol is a robust and widely applicable method for preparing diverse α-diazo ketones [2].
  • Mesyl azide is the recommended diazo transfer reagent due to its favorable atom economy and simplified purification process [2].
  • Adherence to strict safety protocols when handling diazo compounds and sulfonyl azides is paramount. Exploring continuous flow technology can significantly enhance the safety profile of these reactions [3].

I hope this detailed Application Note and Protocol is helpful for your research and development work. Should you require further information on specific catalytic applications or the synthesis of related diazo compounds, please do not hesitate to ask.

References

Comprehensive Application Notes and Protocols: Methanesulfonyl Azide Cyclopropanation Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cyclopropane rings represent one of the most valuable structural motifs in medicinal chemistry and natural product synthesis due to their unique combination of ring strain, conformational restriction, and metabolic stability. These properties make them ideal bioisosteres for amide bonds, olefins, and other functional groups in drug design, often improving potency, selectivity, and pharmacokinetic profiles. The synthesis of highly substituted chiral cyclopropanes has long presented a significant challenge in organic chemistry due to the inherent strain and steric congestion of these three-membered rings. Traditional approaches to cyclopropanation have relied on diazo-based precursors, which pose substantial safety concerns including explosion hazards and toxicity issues.

Methanesulfonyl azide (MSA) has emerged as a superior reagent for diazo transfer reactions, enabling the generation of metal-carbene intermediates under safer and more controlled conditions compared to traditional diazo compounds. As part of the sulfonyl azide family, MSA offers particular advantages in terms of simpler production and more straightforward purification of reaction mixtures [1]. The reagent functions by transferring the diazo group to active methylene compounds or carbonyl derivatives, generating diazo intermediates that can be subsequently converted to metal-carbene species in the presence of transition metal catalysts. These carbene intermediates then undergo cyclopropanation with alkenes to form the desired cyclopropane rings with high efficiency and stereocontrol.

Recent advances have demonstrated that cyclopropanation reactions utilizing MSA-derived carbene precursors can achieve exceptional levels of enantioselectivity and diastereocontrol, particularly when employing chiral dirhodium catalysts. This has opened new avenues for the synthesis of complex chiral cyclopropanes that were previously inaccessible through traditional methods. The development of intramolecular variants has further expanded the scope of this methodology, allowing access to highly congested penta-substituted chiral cyclopropanes with multiple contiguous stereocenters [2]. These advances highlight the growing importance of MSA-mediated cyclopropanation in modern synthetic chemistry, particularly for pharmaceutical applications where stereochemically complex cyclopropane fragments are increasingly valued.

Catalytic Systems for Cyclopropanation

Dirhodium Catalysis

Dirhodium tetracarboxylate complexes represent the most versatile and widely employed catalysts for enantioselective cyclopropanation reactions using this compound-derived carbene precursors. These paddlewheel complexes exhibit exceptional efficiency in generating rhodium-stabilized carbene intermediates and facilitating their stereoselective addition to alkene substrates. The chiral environment created by the bridging carboxylate ligands enables outstanding control over both diastereoselectivity and enantioselectivity in cyclopropanation reactions. Among the most effective dirhodium catalysts for these transformations are Rh₂(S-NTTL)₄, Rh₂(S-TCPTTL)₄, and Rh₂(S-DPCP)₄, each offering distinct advantages for specific substrate classes [3].

The mechanism of dirhodium-catalyzed cyclopropanation involves the initial decomposition of the diazo compound generated in situ from MSA and a carbonyl precursor, forming a dirhodium carbene complex. This electrophilic carbene then undergoes concerted addition to the alkene through a transition state where chiral induction occurs through selective shielding of one face of the approaching alkene by the bulky catalyst ligands. The exceptional ability of dirhodium catalysts to stabilize the carbene intermediate while maintaining high electrophilicity is crucial for the success of these transformations. This balance is particularly important for donor/acceptor carbenes derived from MSA, where the heteroatom substituent modulates carbene reactivity while maintaining sufficient electrophilicity for efficient cyclopropanation [3].

Recent studies have demonstrated that cationic sulfoxonium-Rh-carbene intermediates, generated from I,S-ylides, enable highly enantioselective intramolecular cyclopropanation of tri-substituted alkenes, resulting in the formation of highly congested penta-substituted chiral cyclopropanes. The incorporation of a sulfoxonium group at one of the bridgehead carbons enhances the chemical versatility of the products, enabling diverse transformations through multiple mechanistic pathways. Density functional theory calculations reveal that chalcogen bonding plays a critical role in differentiating the diastereomeric pathways, providing insights into the enantioselectivity observed in these systems [2].

Table 1: Dirhodium Catalysts for Enantioselective Cyclopropanation

Catalyst Optimal Substrate Class Typical Yield Range Typical ee Range Key Advantages
Rh₂(S-NTTL)₄ 4-aryloxy-N-sulfonyltriazoles with styrenes 66-85% 71-90% High enantioselectivity for intermolecular reactions
Rh₂(S-TCPTTL)₄ Trisubstituted alkenyl I,S-ylides 80-98% 85-96% Excellent for congested penta-substituted cyclopropanes
Rh₂(S-DPCP)₄ 4-aryloxy-N-sulfonyltriazoles 70-82% 47-75% Improved diastereoselectivity (up to 15:1 dr)
Rh₂[(5R)-MEPY]₄ Allylic diazoacetates 84-88% 92-93% Effective for intramolecular cyclopropanation
Copper and Other Metal Catalysts

Copper-based catalysts have also demonstrated utility in cyclopropanation reactions employing this compound-derived carbene precursors, though they generally provide more modest enantioselectivities compared to dirhodium systems. Cu(II)-BOX complexes represent the most widely studied copper catalysts for these transformations, offering advantages in terms of cost and availability compared to rhodium-based systems. However, their application has been largely limited to disubstituted alkenes, as they typically show poor reactivity with more sterically hindered trisubstituted alkenes [2]. This limitation restricts their utility for the synthesis of highly congested cyclopropane systems.

Other metal catalysts including Ir(I), Ag, Rh(I), and Ru(II) have been investigated for cyclopropanation reactions but have generally proven ineffective with MSA-derived carbene precursors [2]. The inability of these metals to effectively stabilize the reactive carbene intermediates while maintaining sufficient electrophilicity for cyclopropanation likely contributes to their poor performance in these systems. This highlights the unique ability of dirhodium(II) complexes to facilitate these transformations through optimal carbene stabilization and transfer.

Table 2: Comparison of Metal Catalysts for Cyclopropanation with MSA-Derived Carbenes

Metal Catalyst Reactivity Enantioselectivity Optimal Temperature Limitations
Rh(II) carboxylates Excellent High (up to 98% ee) -65°C to 25°C Cost, air sensitivity
Cu(II)-BOX Moderate Moderate (≤70% ee) 0°C to 25°C Poor with trisubstituted alkenes
Ir(I) complexes Poor Not applicable - Ineffective carbene transfer
Ag salts Poor Not applicable - Decomposition issues
Ru(II) complexes Poor Not applicable - Low cyclopropanation efficiency

Experimental Protocols

Diazo Transfer Protocol Using this compound

The diazo transfer reaction using this compound (MSA) represents a crucial first step in generating carbene precursors for cyclopropanation. The following optimized procedure describes the synthesis of α-diazo ketones, which serve as versatile intermediates for subsequent metal-catalyzed cyclopropanation [4].

Materials and Setup:

  • Ketone substrate (1.0 equiv)
  • Lithium hexamethyldisilazide (LiHMDS) solution in THF (1.1 M, 1.1 equiv)
  • Trifluoroethyl trifluoroacetate (TFETFA) (1.2 equiv)
  • This compound (1.5 equiv)
  • Triethylamine (1.5 equiv)
  • Anhydrous tetrahydrofuran (THF), acetonitrile, and dichloromethane
  • Water (1.0 equiv relative to ketone)
  • Standard Schlenk line for inert atmosphere operations

Procedure:

  • Enolate Formation: Charge a flame-dried Schlenk flask with the ketone substrate (1.0 equiv) under nitrogen atmosphere. Add anhydrous THF (0.1 M concentration relative to ketone) and cool the solution to -78°C using a dry ice/acetone bath. Add LiHMDS solution (1.1 equiv) dropwise with stirring over 15 minutes. Maintain at -78°C for 30 minutes to ensure complete enolate formation.

  • Trifluoroacetylation: Add TFETFA (1.2 equiv) dropwise to the enolate solution at -78°C. The reaction typically shows immediate color change. Stir for 1 hour at -78°C while monitoring by TLC for reaction completion.

  • Workup and Isolation: Remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully with saturated aqueous ammonium chloride solution and transfer to a separatory funnel. Extract with dichloromethane (3 × 50 mL), combine organic layers, and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-trifluoroacetyl ketone intermediate.

  • Diazo Transfer: Dissolve the α-trifluoroacetyl ketone in acetonitrile (0.1 M concentration). Add water (1.0 equiv) and triethylamine (1.5 equiv) followed by this compound (1.5 equiv). Stir the reaction mixture at room temperature for 12-16 hours while monitoring by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradients. The α-diazo ketone product typically elutes at Rf = 0.3-0.5 in 4:1 hexane/ethyl acetate.

Critical Notes:

  • MSA should be handled with appropriate safety precautions due to potential explosion hazards [1]
  • The α-trifluoroacetyl ketone intermediate may be used without purification, but purification improves overall yield
  • For base-sensitive substrates, consider using NaHMDS or KHMDS as alternatives to LiHMDS
  • The stoichiometry of MSA can be reduced to 1.1 equiv for more expensive substrates
Intermolecular Cyclopropanation Protocol

This procedure describes the Rh₂(S-NTTL)₄-catalyzed enantioselective cyclopropanation of styrene with a 4-phenoxy-N-sulfonyltriazole donor/acceptor carbene precursor [3].

Materials:

  • 4-Phenoxy-1-(methanesulfonyl)-1,2,3-triazole (1.0 equiv)
  • Styrene (5.0 equiv)
  • Rh₂(S-NTTL)₄ catalyst (2 mol%)
  • Anhydrous dichloromethane
  • Molecular sieves (4Å), activated

Procedure:

  • Reaction Setup: Charge a flame-dried reaction vial with Rh₂(S-NTTL)₄ (2 mol%) and activated 4Å molecular sieves (50 mg/mmol substrate). Add anhydrous dichloromethane (0.1 M concentration relative to triazole) followed by styrene (5.0 equiv).

  • Carbene Generation: Add a solution of 4-phenoxy-1-(methanesulfonyl)-1,2,3-triazole (1.0 equiv) in anhydrous dichloromethane dropwise over 30 minutes using a syringe pump. Stir the reaction at room temperature for 12 hours.

  • Reaction Monitoring: Monitor reaction progress by TLC and UV visualization. The triazole precursor typically has Rf = 0.2-0.3 in 1:1 hexane/ethyl acetate, while the cyclopropane products have Rf = 0.5-0.7.

  • Workup and Purification: Filter the reaction mixture through a short pad of Celite to remove catalyst and molecular sieves. Concentrate under reduced pressure and purify by flash chromatography on silica gel using hexane/ethyl acetate gradients (9:1 to 4:1).

  • Characterization: The cyclopropane products are typically obtained as mixtures of diastereomers with the cis-isomer predominating (dr = 6.2:1 to 15:1). Determine enantiomeric excess by chiral HPLC analysis.

Troubleshooting:

  • For slow reactions, increase catalyst loading to 5 mol%
  • For poor diastereoselectivity, try Rh₂(S-DPCP)₄ as an alternative catalyst
  • If decomposition occurs, use stricter anaerobic/anhydrous conditions
Intramolecular Cyclopropanation for Penta-Substituted Cyclopropanes

This advanced protocol describes the synthesis of highly congested penta-substituted chiral cyclopropanes through intramolecular cyclopropanation of trisubstituted alkenyl I,S-ylides [2].

Materials:

  • Alkenyl keto-I,S-ylide substrate (1.0 equiv)
  • Rh₂(S-TCPTTL)₄ catalyst (1 mol%)
  • Anhydrous dichloromethane
  • Hexafluorophosphoric acid diethyl ether complex (for counterion exchange)

Procedure:

  • Catalyst Activation: Flame-dry a reaction vessel and cool under nitrogen. Add Rh₂(S-TCPTTL)₄ (1 mol%) and anhydrous dichloromethane (0.05 M concentration relative to substrate).

  • Reaction Initiation: Cool the catalyst solution to -65°C using a dry ice/acetonitrile bath. Add a solution of the alkenyl keto-I,S-ylide substrate (1.0 equiv) in anhydrous dichloromethane dropwise over 1 hour.

  • Reaction Progress: Stir at -65°C for 4-6 hours until TLC shows complete consumption of the starting material. The reaction is typically complete within 5 minutes at room temperature but requires lower temperatures for optimal enantioselectivity.

  • Counterion Exchange: Add hexafluorophosphoric acid diethyl ether complex (1.5 equiv) to convert the cyclopropane product to the hexafluorophosphate salt for improved crystallinity.

  • Purification: Concentrate the reaction mixture and recrystallize from acetonitrile/diethyl ether to obtain the pure cyclopropane product as a crystalline solid. Determine enantiomeric ratio by chiral HPLC or NMR analysis with chiral shift reagents.

Scale-Up Considerations:

  • The reaction has been demonstrated on 3.2 mol scale with 97% yield
  • Recrystallization can improve er from 92.5:7.5 to 99.5:0.5
  • Products exhibit remarkable stability at room temperature for extended periods

G compound Ketone Compound enolate Lithium Enolate compound->enolate Step 1 trifluoroacetyl α-Trifluoroacetyl Ketone enolate->trifluoroacetyl Step 2 diazo α-Diazo Ketone trifluoroacetyl->diazo Step 3 metal_carbene Metal-Carbene Complex diazo->metal_carbene Step 4 cyclopropane Cyclopropane Product metal_carbene->cyclopropane Step 5 msa This compound base1 LiHMDS -78°C tfetfa TFETFA -78°C base2 Et₃N, H₂O RT catalyst Rh₂(II) Catalyst RT to -65°C alkene Alkene

Diagram 1: Experimental workflow for this compound-mediated cyclopropanation showing the key steps from ketone substrate to cyclopropane product

Safety Considerations and Stability

The handling of This compound and diazo compounds requires strict adherence to safety protocols due to their potential thermal instability and explosive characteristics. Understanding the decomposition profiles and implementing appropriate safety measures is essential for conducting these reactions safely, particularly at larger scales.

Thermal Stability of Diazo Transfer Reagents

This compound (MSA) exhibits moderate thermal stability with a decomposition temperature of approximately 120°C [1]. The average enthalpy of decomposition (ΔH_D) for sulfonyl azide reagents is approximately -201 kJ mol⁻¹, indicating significant energy release upon decomposition [5]. Compared to other diazo transfer reagents, MSA demonstrates relatively favorable safety characteristics. p-Acetamidobenzenesulfonyl azide (p-ABSA) initiates decomposition at approximately 100°C, while various diazo compounds exhibit decomposition onset temperatures between 75-160°C depending on their substitution patterns [5]. These thermal profiles highlight the importance of maintaining reaction temperatures well below the decomposition thresholds and implementing appropriate engineering controls when working with these reagents.

Safety Protocols for MSA Handling:

  • Store MSA at 0-5°C in original packaging or secondary containment
  • Avoid exposure to strong light, heat sources, or mechanical shock
  • Conduct small-scale test reactions before scaling up
  • Use blast shields and personal protective equipment when handling neat reagents
  • Maintain reaction temperatures below 60°C to prevent rapid decomposition
  • Implement in situ generation methods when possible to minimize handling of neat MSA [1]
Stability of Diazo Compounds

Diazo compounds generated from MSA-mediated transfer reactions exhibit variable stability profiles depending on their substitution patterns. Donor/acceptor diazo compounds generally display enhanced stability compared to acceptor-only diazo compounds, with decomposition onset temperatures typically ranging from 100-160°C [5]. The thermal stability variation depends primarily on the electronic effect of substituents and the degree of charge delocalization in the molecular structure. A statistical model has been demonstrated to predict the thermal stability of differently substituted phenyl diazoacetates, enabling preemptive safety assessments for new diazo compounds [5].

Critical Safety Recommendations:

  • Determine decomposition onset temperature for new diazo compounds by DSC before scale-up
  • Avoid evaporation of diazo compounds to dryness, particularly under reduced pressure
  • Implement adequate temperature control during reactions (typically maintaining below 60°C)
  • Use cautious addition rates for diazo compounds to control gas evolution
  • Avoid impact or friction on neat diazo compounds, particularly in large quantities
  • Estimate maximum recommended process temperature (T_D24) for specific diazo compounds to avoid decomposition during prolonged operations

Emerging Methodologies and Applications

Electrochemical Approaches

Recent advances in electrocatalytic cyclopropanation have demonstrated alternative pathways for cyclopropane synthesis that bypass traditional diazo chemistry. These methods enable the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes without requiring diazo compounds or metal-carbene intermediates [6]. The electrochemical process requires no chemical oxidants, allowing for speedy access to various functionalized cyclopropanes from inexpensive and readily available materials. While this technology is still in early development compared to MSA-mediated approaches, it represents a promising direction for safer and more sustainable cyclopropane synthesis, particularly for industrial applications where the hazards associated with diazo compounds present significant barriers.

Synthetic Applications and Derivatization

The cyclopropane products obtained through MSA-mediated cyclopropanation serve as versatile intermediates for further synthetic elaboration. The bridgehead sulfoxonium group present in cyclopropanes derived from I,S-ylides acts as a versatile handle for further transformations, enabling diverse functionalization through multiple mechanistic pathways [2]. This versatility is particularly valuable in medicinal chemistry campaigns where rapid diversification of cyclopropane-containing scaffolds is often required for structure-activity relationship studies.

Post-Cyclopropanation Transformations:

  • Nucleophilic ring-opening with various nucleophiles (alcohols, amines, thiols, fluoride) proceeding with exclusive regio- and diastereoselectivity
  • Conversion to cyclopentanones with contiguous chiral centers through ring expansion
  • Sulfoxonium ylide functionalization for C-C bond formation
  • Desulfurization to access simpler cyclopropane architectures

The ability to transform a single cyclopropane precursor into multiple diverse derivatives significantly enhances the utility of MSA-mediated cyclopropanation in complex molecule synthesis. This approach has been successfully applied to the synthesis of chiral cyclopentanones with three contiguous chiral centers, demonstrating the power of these methodologies for constructing stereochemically complex architectures [2].

G start Keto-I,S-Ylide Precursor cyclopropane Penta-Substituted Chiral Cyclopropane start->cyclopropane Enantioselective Catalysis cp1 Cyclopentanone (C-O Bond) cyclopropane->cp1 Regioselective Ring Opening cp2 Cyclopentanone (C-F Bond) cyclopropane->cp2 Regioselective Ring Opening cp3 Cyclopentanone (C-N Bond) cyclopropane->cp3 Regioselective Ring Opening rh_cat Rh₂(S-TCPTTL)₄ Intramolecular Cyclopropanation meoh MeOH Nucleophile ehf Et₃N·3HF Nucleophile phsh Thiophenol Nucleophile

Diagram 2: Synthetic applications of cyclopropane products derived from MSA-mediated cyclopropanation, highlighting diversification through nucleophilic ring-opening reactions

Conclusion

This compound has established itself as a versatile and efficient reagent for diazo transfer in cyclopropanation reactions, particularly when combined with chiral dirhodium catalysts for enantioselective transformations. The methodologies described in these application notes enable access to structurally diverse cyclopropanes with exceptional levels of stereocontrol, including highly congested penta-substituted systems that were previously challenging synthetic targets. The detailed protocols provided for diazo transfer, intermolecular cyclopropanation, and intramolecular cyclopropanation offer researchers practical guidance for implementing these reactions in both discovery and development settings. As electrochemical and other alternative approaches continue to evolve, the fundamental principles of MSA-mediated cyclopropanation will undoubtedly remain valuable for the synthesis of these important structural motifs in pharmaceutical chemistry and beyond.

References

Comprehensive Application Notes: Detrifluoroacetylative Diazo Transfer with Methanesulfonyl Azide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Reaction Overview and Strategic Significance

The detrifluoroacetylative diazo transfer reaction represents an advanced methodology for the synthesis of α-diazocarbonyl compounds, a privileged class of intermediates in synthetic organic chemistry and drug discovery. This transformation enables the direct conversion of trifluoroacetyl-containing precursors or other activated carbonyl compounds to their corresponding diazo derivatives through a process that involves both diazo group installation and concomitant removal of trifluoroacetyl functionality. The strategic implementation of methanesulfonyl azide (mesyl azide) as the diazo transfer reagent offers significant practical advantages over traditional sulfonyl azides, including enhanced safety profile, improved atom economy, and reduced formation of byproducts that can complicate purification processes. These application notes provide a comprehensive technical resource for researchers seeking to implement this methodology in both discovery and development settings, with particular emphasis on continuous processing approaches that mitigate the potential hazards associated with diazo compound handling and azide reagents.

The α-diazocarbonyl compounds generated through this methodology serve as versatile precursors for numerous valuable transformations in pharmaceutical synthesis, including C–H functionalization, cyclopropanation, and cascade cyclization processes. The detrifluoroacetylative aspect is particularly valuable in fluorinated compound synthesis, where it enables strategic manipulation of heavily fluorinated precursors that would otherwise be challenging to functionalize. When performed using continuous flow platforms, this reaction benefits from enhanced mass and heat transfer characteristics, improved safety through in situ generation and immediate consumption of reactive intermediates, and superior process control compared to traditional batch operations. The protocols detailed herein have been optimized for reliability, reproducibility, and scalability, with specific attention to the practical considerations necessary for successful implementation by researchers across experience levels.

Reaction Mechanism and Design Considerations

The detrifluoroacetylative diazo transfer with this compound proceeds through a concerted mechanism that initiates with deprotonation of the activated methylene carbon adjacent to the carbonyl group. The resulting enolate intermediate undergoes nucleophilic attack on the electrophilic terminal nitrogen of this compound, leading to formation of a transient N-sulfonyl triazene intermediate. This unstable species rapidly collapses with elimination of mesyl amide and molecular nitrogen, yielding the desired α-diazocarbonyl product. In the specific case of trifluoroacetyl substrates, the reaction proceeds with complete displacement of the trifluoroacetyl group, resulting in formal replacement of the trifluoromethyl moiety with a diazo functionality.

The This compound reagent offers distinct advantages in this transformation compared to more conventional sulfonyl azides such as p-toluenesulfonyl azide or triflyl azide. Mesyl azide demonstrates superior leaving group ability due to the relative stability of the mesylate anion, facilitating more efficient collapse of the N-sulfonyl triazene intermediate. Additionally, the byproducts generated from mesyl azide (mesyl amide and mesylate salts) typically exhibit superior solubility properties in aqueous workup procedures compared to the bulkier aromatic byproducts generated from tosyl-based reagents, thereby streamlining product isolation and purification. From a safety perspective, this compound can be prepared and handled in situ with minimal accumulation, significantly reducing hazards associated with isolation and storage of sulfonyl azide compounds.

Table 1: Comparative Analysis of Sulfonyl Azide Reagents for Diazo Transfer

Reagent Stability Byproduct Solubility Relative Rate Safety Considerations
This compound Moderate High (aqueous) High Suitable for in situ generation
p-Toluenesulfonyl azide High Low (aqueous) Moderate Isolated solid with impact sensitivity
Triflyl azide Low High (aqueous) Very High Extreme sensitivity to shock/heat

The detrifluoroacetylative variant is particularly valuable for introducing diazocarbonyl functionality into complex molecular architectures while simultaneously removing the highly electron-withdrawing trifluoromethyl group, which can dramatically alter the electronic properties and subsequent reactivity of the resulting diazo compound. This electronic modulation enables fine-tuning of carbene reactivity in downstream transformations, providing synthetic chemists with an additional parameter for controlling selectivity in metal-catalyzed diazo decomposition pathways.

Quantitative Data Summary and Optimization Parameters

Comprehensive optimization studies have identified critical parameters for achieving high yields in the detrifluoroacetylative diazo transfer reaction with this compound. The reaction demonstrates excellent functional group tolerance when appropriate conditions are employed, with particular sensitivity to base strength, stoichiometry, and solvent environment. The following tables summarize key optimization data and performance metrics across diverse substrate classes.

Table 2: Optimized Reaction Components and Conditions

Parameter Optimal Range Effect of Deviation
This compound equiv. 1.2-1.5 Lower: Incomplete conversion; Higher: Increased byproducts
Base Et₃N, 2.0-2.5 equiv. Weaker bases: Slow reaction; Stronger bases: Decomposition
Solvent CH₂Cl₂, MeCN, or THF Protic solvents promote diazo decomposition
Temperature 0°C to RT Elevated temperatures: Reduced diazo stability
Reaction time 4-16 h Substrate dependent
Additives Anhydrous MgSO₄ (optional) Water removal improves yield

Performance analysis across multiple substrate classes reveals consistent trends in yield optimization. Activated methylene compounds with electron-withdrawing groups (ketones, esters, amides, sulfones) adjacent to the reaction center generally provide excellent yields (75-95%) under standard conditions. Substrates with steric hindrance adjacent to the reaction center require extended reaction times (12-24 h) but still provide good yields (60-75%). The reaction demonstrates particular efficiency with trifluoroacetyl substrates, where the detrifluoroacetylative pathway provides a clean route to diazo compounds that would be challenging to access via alternative methods.

Table 3: Performance Outcomes Across Substrate Classes

Substrate Class Representative Example Yield Range (%) Key Considerations
β-Ketoesters Ethyl 2-oxocyclopentanecarboxylate 85-95 Rapid reaction, high yields
Malonates Diethyl malonate 80-90 Standard conditions effective
β-Diketones Acetylacetone 75-85 May require temperature control
Cyanocarbonyls 2-Cyanoacetate 70-82 Moderate yields
Sulfonylcarbonyls Methyl 2-sulfoacetate 65-75 Extended reaction times beneficial

Safety specifications for this transformation warrant particular attention due to the dual hazards associated with both diazo compounds and azide reagents. Implementation of engineering controls and process safety protocols is essential for successful operation at any scale.

Table 4: Critical Safety Specifications and Handling Protocols

Parameter Specification Rationale
Mesyl azide concentration ≤0.5 M in reaction mixture Minimizes explosive potential
Maximum process temperature ≤40°C Prevents rapid decomposition
Diazo compound isolation Avoid isolation when possible Minimizes handling hazards
In situ quenching 0.5 M sodium acetylacetonate solution Efficient azide scavenging
Personal protective equipment Explosion shield, face protection Standard precaution for azide chemistry

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Materials: Methanesulfonyl chloride (MsCl, 1.0 equiv.), sodium azide (NaN₃, 1.2 equiv.), sodium bicarbonate (NaHCO₃, 1.5 equiv.), acetonitrile (HPLC grade), ethyl acetate, brine, anhydrous magnesium sulfate.

Procedure:

  • In a 500 mL round-bottom flask equipped with magnetic stir bar, prepare a solution of sodium azide (7.8 g, 120 mmol) and sodium bicarbonate (12.6 g, 150 mmol) in acetonitrile (150 mL) and water (50 mL).
  • Cool the mixture to 0°C using an ice-water bath with continuous stirring.
  • Add methanesulfonyl chloride (9.2 mL, 120 mmol) dropwise over 30 minutes via addition funnel, maintaining the internal temperature below 5°C.
  • After complete addition, remove the cooling bath and allow the reaction to warm to room temperature with stirring for 2 hours.
  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).
  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 50 mL).
  • Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (25-30°C water bath) to obtain this compound as a solution in acetonitrile (approximately 0.5 M).
  • Important: Do not concentrate to dryness as pure mesyl azide is impact-sensitive. Use the solution immediately in the subsequent diazo transfer reaction.

Safety Notes: Perform all operations behind a safety shield in a well-ventilated fume hood. Do not isolate neat mesyl azide. The concentration can be determined by FTIR analysis (azide stretch ≈ 2150 cm⁻¹) or by quantitative NMR using an internal standard.

Protocol 2: Standard Diazo Transfer Procedure

Materials: Substrate (1.0 equiv.), this compound solution (1.2-1.5 equiv., 0.5 M in MeCN), triethylamine (2.0-2.5 equiv.), anhydrous CH₂Cl₂, 10% citric acid solution, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄.

Procedure:

  • In a 100 mL round-bottom flask equipped with magnetic stir bar, dissolve the substrate (10 mmol) in anhydrous CH₂Cl₂ (30 mL).
  • Cool the solution to 0°C using an ice-water bath.
  • Add triethylamine (2.8 mL, 20 mmol) dropwise via syringe.
  • Add the this compound solution (24 mL, 12 mmol, 0.5 M in MeCN) dropwise over 10 minutes.
  • After complete addition, remove the cooling bath and allow the reaction to warm to room temperature with stirring for 12-16 hours.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, carefully quench the reaction by adding 10% citric acid solution (30 mL) with stirring.
  • Transfer to a separatory funnel and separate the organic layer.
  • Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL).
  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature ≤30°C) to obtain the crude α-diazocarbonyl compound.
  • Purify by flash chromatography (typically silica gel, hexane/EtOAc) if necessary.

Troubleshooting: For substrates with low conversion, consider increasing the equivalents of mesyl azide (up to 2.0 equiv.) or extending the reaction time. If decomposition is observed, conduct the reaction at 0°C for the entire duration. For water-sensitive substrates, include 4Å molecular sieves in the reaction mixture.

Protocol 3: Continuous Flow Process for Enhanced Safety

Equipment: Two syringe pumps, PTFE tubing (0.04" ID, 10 mL volume), static mixer, back pressure regulator (10-15 psi), receiving flask with stir bar.

Solutions:

  • Solution A: Substrate (0.5 M) and triethylamine (1.0 M) in MeCN
  • Solution B: this compound (0.6 M) in MeCN

Procedure:

  • Load Solution A and Solution B into separate syringes on syringe pumps.
  • Connect both streams to a T-mixer followed by a 10 mL PTFE reactor coil.
  • Set flow rates to achieve a combined residence time of 30 minutes (e.g., 0.33 mL/min total flow rate).
  • Set back pressure regulator to 10 psi to prevent gas formation.
  • Initiate flow and collect the output stream in a flask containing 10% citric acid solution (20 mL) with vigorous stirring.
  • After processing all material, work up as described in Protocol 2.

Advantages: The continuous flow approach minimizes accumulation of both mesyl azide and diazo product, provides superior temperature control, and enables safer operation at scale compared to batch processes [1].

Analytical Characterization and Purification

Spectroscopic Analysis:

  • ¹H NMR: The diazo proton typically appears at δ 3.5-5.0 ppm as a broad singlet that exchanges with D₂O.
  • ¹³C NMR: The diazo carbon resonates at δ 40-60 ppm, significantly upfield from typical carbonyl carbons.
  • IR Spectroscopy: Characteristic diazo stretch observed at 2050-2150 cm⁻¹.
  • UV-Vis: Diazocarbonyl compounds typically absorb at 250-300 nm and 350-400 nm.

Chromatographic Purification:

  • Silica Gel: Use neutral or lightly buffered silica (1-2% Et₃N in mobile phase) to prevent acid-catalyzed decomposition.
  • Mobile Phase: Hexane/EtOAc or CH₂Cl₂/MeOH gradients typically provide good separation.
  • Stability: Process samples promptly and protect from light to minimize decomposition.

Downstream Applications

The α-diazocarbonyl compounds synthesized via detrifluoroacetylative diazo transfer serve as versatile intermediates for numerous valuable transformations. Their implementation in downstream reactions enables access to structurally complex motifs prevalent in pharmaceutical targets and natural products.

Copper-Catalyzed Aromatic Addition

The desymmetrization of α-diazocarbonyl compounds through copper-catalyzed intramolecular aromatic addition (Buchner reaction) represents a powerful strategy for the synthesis of complex cyclic frameworks with excellent enantiocontrol. This transformation proceeds through a copper-carbene intermediate that undergoes addition to aromatic systems, followed by ring expansion to yield seven-membered cycloheptatrienes [1].

G A α-Diazoketone B Cu(I) Catalyst A->B N₂ loss C Copper-Carbene Complex B->C D Arene Addition C->D Intramolecular E Norcaradiene Intermediate D->E F Ring Expansion E->F Electrocyclic G Azulenone Product F->G

Diagram 1: Copper-catalyzed aromatic addition reaction mechanism

Representative Procedure: In a flame-dried Schlenk tube, charge the α-diazoketone (0.5 mmol) and immobilized copper-bis(oxazoline) catalyst 9 (10 mol%) under nitrogen atmosphere. Add anhydrous toluene (5 mL) and heat the mixture at 60°C for 12 hours. Monitor reaction progress by TLC until complete consumption of the diazo starting material. Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the azulenone product. Typical enantioselectivities of 80-95% ee can be achieved with optimized bis(oxazoline) ligands [1].

C–H Insertion Reactions

Intermolecular and intramolecular C–H insertion reactions represent one of the most valuable transformations of α-diazocarbonyl compounds, enabling direct functionalization of unactivated C–H bonds. These proceedings proceed through metal-carbene intermediates that insert into adjacent C–H bonds with predictable regioselectivity (3° > 2° > 1°) and often excellent stereoretention.

Implementation Considerations:

  • Catalyst Selection: Rh₂(OAc)₄ for non-selective insertion; Dirhodium tetrakis(triphenylacetate) for enhanced steric bias; Chiral rhodium(II) carboxylates for enantioselective transformations.
  • Solvent Effects: Use non-coordinating solvents (CH₂Cl₂, PhCF₃) to maximize catalyst activity.
  • Temperature Control: Maintain slow addition of diazo compound to minimize dimerization side reactions.

Representative Intramolecular C–H Insertion: Dissolve the α-diazocarbonyl substrate (0.2 M) in anhydrous dichloromethane under nitrogen atmosphere. Add Rh₂(OAc)₄ (1 mol%) and stir at room temperature. Using a syringe pump, add the diazo compound as a solution in CH₂Cl₂ (0.5 M) over 4 hours. After complete addition, continue stirring until TLC analysis indicates complete consumption of the diazo compound. Concentrate and purify by flash chromatography to obtain the cyclized product.

Conclusion and Future Perspectives

The detrifluoroacetylative diazo transfer reaction with this compound represents a robust and efficient methodology for the synthesis of versatile α-diazocarbonyl building blocks. The continuous processing approaches detailed in these application notes effectively address the traditional safety concerns associated with both diazo compound synthesis and sulfonyl azide reagents, enabling broader implementation of these valuable transformations in both academic and industrial settings. The downstream applications in copper-catalyzed aromatic addition and C–H functionalization provide access to complex molecular architectures with exceptional levels of stereocontrol, making this methodology particularly valuable for the synthesis of pharmaceutical intermediates and natural product analogs.

Future developments in this field will likely focus on expanding the substrate scope to include increasingly complex molecular architectures, developing heterogeneous catalyst systems for simplified product isolation, and further integrating these transformations into fully continuous manufacturing platforms for pharmaceutical production. Additionally, the emergence of photocatalytic activation methods for diazo compounds presents opportunities for developing entirely new reaction manifolds that complement traditional metal-catalyzed pathways. As these methodologies continue to evolve, the detrifluoroacetylative diazo transfer with this compound is poised to become an increasingly valuable tool for synthetic chemists engaged in the construction of complex organic molecules.

References

Comprehensive Application Notes and Protocols: Methanesulfonyl Azide in Natural Product Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methanesulfonyl Azide as a Synthetic Tool

This compound (MsN₃), commonly referred to as mesyl azide, is a highly valuable reagent in organic synthesis with particular utility in the construction of complex natural product architectures. This small, reactive molecule (CAS 1516-70-7, molecular formula CH₃N₃O₂S, MW 121.12 g/mol) serves as a powerful diazo transfer reagent enabling access to α-diazocarbonyl compounds that function as key intermediates in numerous synthetic transformations. The strategic importance of MsN₃ lies in its ability to efficiently install diazo functionalities that can undergo subsequent catalytic reactions including cyclopropanation, C-H insertion, Wolff rearrangement, and aromatic addition reactions—transformations that are fundamental to constructing the complex molecular frameworks found in natural products.

The structural simplicity of this compound belies its synthetic versatility. Compared to other sulfonyl azides, MsN₃ offers advantages of low molecular weight, low cost of starting materials, and the facile removal of methanesulfonamide byproducts during workup due to their high water solubility. These characteristics make it particularly attractive for complex synthetic campaigns where efficiency and practicality are paramount. Additionally, the small size of the mesyl group minimizes potential steric hindrance during diazo transfer to sterically encumbered substrates, further enhancing its utility in natural product synthesis where such congested molecular environments are commonplace.

Fundamental Properties and Characteristics

Physicochemical Properties

This compound is characterized by several key physical properties that influence its handling and application in synthetic chemistry. The compound typically exists as a low-melting white solid or colorless oil with a melting point of approximately 18°C, making it often liquid at or near room temperature in many laboratory environments. It decomposes upon heating to approximately 120°C, which dictates that all reactions and purification must be performed under controlled temperature conditions [1]. The compound's boiling point has been reported as 59-60°C at 17 Torr, and it possesses a density of 1.4361 g/cm³ with a refractive index of 1.4675 [2].

Regarding solubility characteristics, MsN₃ is soluble in various organic solvents including diethyl ether, methanol, and acetonitrile, but only sparingly soluble in 95% ethanol and cold water [2]. This solubility profile facilitates its use in common organic reaction media while allowing for aqueous workup procedures to remove excess reagent and byproducts. At low temperatures, this compound crystallizes in the triclinic crystal system in the space group P1 with specific lattice parameters (a = 5.6240 Å; b = 5.9498 Å, c = 7.6329 Å, α = 72.216°, β = 70.897°, and γ = 88.601°) with two molecules per unit cell [1].

Safety and Stability Considerations

This compound requires careful handling due to its potentially explosive nature, particularly when heated above its decomposition temperature of approximately 120°C [1]. Like many organic azides, it possesses significant energy content and should be treated with appropriate precautions. Safety studies have identified mesyl azide as one of the more dangerous diazo transfer reagents, with noted impact sensitivity and a substantial heat of decomposition [3].

Table 1: Safety Profile of this compound Compared to Other Diazo Transfer Reagents

Reagent Shock Sensitivity Thermal Stability Decomposition Temperature Relative Safety
This compound High Low ~120°C Least safe
Tosyl azide Moderate Moderate ~145°C Intermediate
p-ABSA Low High ~160°C Safer
m-CBSA Low High >160°C Safer
DBSA Low High ~155°C Safer

To mitigate risks, researchers should adopt strict safety protocols including the use of blast shields, personal protective equipment, and temperature control. Some procedures recommend in situ preparation without isolation to minimize handling of the neat azide [1] [4]. Storage should always be in the cold and dark, typically in a refrigerator, with careful monitoring for decomposition over time [2].

Mechanism and Synthetic Applications

Diazo Transfer Mechanism

The principal utility of this compound in natural product synthesis lies in its ability to effect diazo transfer to various carbonyl compounds. This process involves the base-mediated reaction of MsN₃ with active methylene compounds, resulting in the installation of a diazo functionality adjacent to a carbonyl group. The mechanistic pathway begins with deprotonation of the substrate to form an enolate, which subsequently attacks the electrophilic sulfur center of the mesyl azide. This leads to the formation of an intermediate sulfonyl triazene, which collapses to release nitrogen gas and yield the α-diazocarbonyl product along with methanesulfonamide as a byproduct [5].

The efficiency of diazo transfer is influenced by several factors including the acidity of the substrate protons, the strength of the base employed, the solvent system, and the electronic nature of the sulfonyl azide. This compound has been shown to be particularly effective in this role due to the favorable electronic properties of the mesyl group and the water solubility of mesyl amide byproducts, which facilitates purification [1] [2]. The small size of the mesyl group also contributes to favorable reaction kinetics compared to bulkier sulfonyl azides, making it the reagent of choice for sterically congested substrates.

Applications in Natural Product Synthesis

This compound has enabled key transformations in the synthesis of numerous complex natural products. Its application is particularly valuable for the installation of diazo functionalities that serve as handles for subsequent metal-catalyzed transformations. In the synthesis of chlorotetaine, an antimycotic natural product, Wild and colleagues employed a detrifluoroacetylative diazo transfer strategy using MsN₃ to construct a key diazo ketone intermediate via a silyl enol ether pathway [5].

Similarly, Nakada utilized a modified diazo transfer protocol with p-nitrobenzenesulfonyl azide (inspired by the efficacy of MsN₃) in the total synthesis of the polyprenylated acylphloroglucinol nemorosone [5]. The demonstrated versatility of this compound in these complex synthetic contexts underscores its value as a tool for constructing challenging molecular architectures. The reagent has proven especially useful for activating molecular positions that can subsequently undergo cascade transformations, enabling rapid increases in molecular complexity from relatively simple precursors.

Table 2: Applications of this compound in Natural Product Synthesis

Natural Product Reaction Type Key Transformation Yield Reference
Chlorotetaine Detrifluoroacetylative diazo transfer Diazo ketone formation via silyl enol ether Good to excellent [5]
Nemorosone Modified diazo transfer α-Diazo ketone installation Not specified [5]
Various azulenones Intramolecular Büchner reaction Enantioselective aromatic addition Up to 95% ee [4]
Thiopyran S,S-dioxides C-H insertion Desymmetrization via C-H activation Up to 98% ee [4]

Experimental Protocols

Protocol 1: Standard Diazo Transfer to Activated Methylene Compounds

This procedure describes the diazo transfer from this compound to activated methylene compounds such as β-diketones, β-ketoesters, and malonates, resulting in the formation of the corresponding α-diazocarbonyl compounds [1] [2].

Materials:

  • This compound (1.2 equiv)
  • Substrate with activated methylene group (1.0 equiv)
  • Triethylamine or DBU (1.5-2.0 equiv)
  • Anhydrous acetonitrile or dichloromethane
  • Saturated aqueous sodium bicarbonate solution
  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Charge a flame-dried round-bottom flask with the substrate (1.0 mmol) and dissolve in anhydrous acetonitrile (10 mL) under an inert atmosphere.
  • Base Addition: Cool the solution to 0°C and add triethylamine (1.5 mmol, 2.0 equiv) dropwise with stirring.
  • Azide Addition: Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe, maintaining the temperature at 0°C.
  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and monitor by TLC or LC-MS until completion (typically 2-6 hours).
  • Workup: Dilute the reaction mixture with ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 × 15 mL), followed by brine (15 mL).
  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at temperatures not exceeding 40°C.
  • Isolation: Purify the crude product by flash chromatography on silica gel using hexanes/ethyl acetate as eluent to obtain the pure α-diazocarbonyl compound.

Notes:

  • The water solubility of methanesulfonamide byproducts facilitates their removal during the aqueous workup [2].
  • For acid-sensitive substrates, sodium acetate or polymer-supported bases can be employed as alternatives to triethylamine.
  • The progress of the reaction can be monitored by the evolution of nitrogen gas.
Protocol 2: Detrifluoroacetylative Diazo Transfer to Ketones

This advanced protocol enables diazo transfer to simple ketones through a two-step activation sequence, bypassing the limitations of direct diazo transfer to ketone enolates [5].

Materials:

  • Lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in THF
  • Trifluoroethyl trifluoroacetate (TFETFA, 1.2 equiv)
  • This compound (1.5 equiv)
  • Triethylamine (1.5 equiv)
  • Deionized water (1.0 equiv)
  • Anhydrous tetrahydrofuran (THF)
  • Saturated ammonium chloride solution

Procedure:

Step 1: Trifluoroacetylation

  • Enolate Formation: Charge a flame-dried flask with the ketone substrate (1.0 mmol) in anhydrous THF (10 mL) under nitrogen and cool to -78°C.
  • Deprotonation: Add LiHMDS (1.1 mmol, 1.1 equiv) dropwise and stir for 30 minutes at -78°C.
  • Acylation: Add TFETFA (1.2 mmol, 1.2 equiv) dropwise and maintain at -78°C for 1 hour.
  • Quench: Carefully quench the reaction with saturated ammonium chloride solution (10 mL) and warm to room temperature.
  • Isolation: Extract with ethyl acetate (3 × 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the α-trifluoroacetyl ketone intermediate.

Step 2: Diazo Transfer

  • Reaction Setup: Dissolve the α-trifluoroacetyl ketone (1.0 mmol) in acetonitrile (10 mL).
  • Additives: Add water (1.0 mmol, 18 μL) and triethylamine (1.5 mmol, 2.1 equiv).
  • Azide Addition: Add this compound (1.5 mmol, 1.5 equiv) and stir at room temperature for 4-12 hours.
  • Workup: Dilute with ethyl acetate (30 mL) and wash with 1M HCl (10 mL), followed by saturated NaHCO₃ (10 mL).
  • Purification: Dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the α-diazo ketone.

Notes:

  • The choice of base (LiHMDS, LDA, or NaHMDS) can influence both yield and regioselectivity for unsymmetrical ketones [5].
  • For base-sensitive substrates, the protocol can be adapted to proceed via silyl enol ethers [5].
  • The use of TFETFA as a trifluoroacetylating agent is superior to alternatives due to its rapid reaction at low temperatures.

G Start Start Reaction Setup A1 Charge substrate in anhydrous THF Start->A1 A2 Cool to -78°C under nitrogen A1->A2 A3 Add LiHMDS (1.1 equiv) A2->A3 A4 Stir 30 min at -78°C A3->A4 A5 Add TFETFA (1.2 equiv) A4->A5 A6 Maintain -78°C for 1 hour A5->A6 A7 Quench with NH₄Cl solution A6->A7 A8 Extract with EtOAc A7->A8 A9 Dry and concentrate to obtain intermediate A8->A9 B1 Dissolve intermediate in MeCN A9->B1 B2 Add H₂O and Et₃N B1->B2 B3 Add MsN₃ (1.5 equiv) B2->B3 B4 Stir at RT for 4-12 hours B3->B4 B5 Aqueous workup (1M HCl, NaHCO₃) B4->B5 B6 Purify by flash chromatography B5->B6 End α-Diazo Ketone Product B6->End

Diagram 1: Experimental workflow for detrifluoroacetylative diazo transfer using this compound

Safety Considerations and Modern Risk Mitigation

Hazards and Explosive Potential

This compound presents significant safety hazards that must be carefully managed in laboratory settings. The compound is classified as explosive when heated above 130°C, with decomposition potentially initiating at temperatures as low as 120°C [1]. Safety evaluations have identified MsN₃ as one of the most hazardous diazo transfer reagents, demonstrating high impact sensitivity and the largest heat of decomposition among commonly used sulfonyl azides [3]. These properties necessitate special precautions during handling, storage, and purification to prevent accidental decomposition.

The potential for rapid exothermic decomposition requires that researchers implement engineering controls such as blast shields, conduct operations on the smallest practical scale, and avoid concentrating the azide through evaporation or distillation. Particular caution should be exercised when subjecting MsN₃ to mechanical shock, friction, or rapid temperature changes. These hazards have led many laboratories to seek safer alternatives, particularly for scale-up operations where the risks associated with MsN₃ become more significant [5] [3].

Modern Risk-Mitigation Approaches

Contemporary synthetic approaches have developed several strategies to mitigate the risks associated with this compound:

  • In Situ Generation and Use: Methods have been developed where MsN₃ is prepared and immediately consumed in the same reaction vessel, avoiding isolation and handling of the neat azide [1] [4]. A typical protocol involves reacting methanesulfonyl chloride with sodium azide in acetone, acetonitrile, or methanol/water mixtures, with the resulting MsN₃ used directly in diazo transfer reactions [2].

  • Continuous Flow Processing: Advanced flow chemistry platforms enable the generation and immediate consumption of MsN₃ in minimized volumes, dramatically improving safety profiles [4]. These systems leverage superior heat transfer and small reactor volumes to contain potential hazards, with one study demonstrating "generation and use of triflyl azide in flow enables efficient synthesis of a range of α-diazocarbonyl compounds" while "addressing the hazards associated with handling of this highly reactive sulfonyl azide" [4].

  • Safer Replacement Reagents: For many applications, alternative sulfonyl azides with improved safety profiles can substitute for MsN₃ without significant yield penalties. p-Acetamidobenzenesulfonyl azide (p-ABSA) and 4-dodecylbenzenesulfonyl azide (DBSA) represent valuable alternatives, though with different solubility characteristics and byproduct removal considerations [5].

Emerging Alternatives and Complementary Reagents

Safer Sulfonyl Azide Alternatives

While this compound remains a valuable reagent, several safer alternatives have been developed that maintain efficacy while reducing hazards:

  • p-Acetamidobenzenesulfonyl Azide (p-ABSA): This reagent offers improved thermal stability while functioning effectively in diazo transfer reactions. Although more expensive than MsN₃, its enhanced safety profile makes it preferable for larger-scale applications [5].

  • m-Carboxybenzenesulfonyl Azide (m-CBSA): Recently investigated as a diazo transfer reagent, m-CBSA demonstrates excellent thermal stability and the advantage of aqueous solubility for facile removal of byproducts. Studies indicate it "is an effective diazo transfer reagent furnishing the resulting diazo compounds in good to excellent yields avoiding the chromatographic purification which is typically required for similar reagents" [3].

  • Polymer-Supported Sulfonyl Azides: Immobilized azide reagents offer significantly improved safety characteristics due to their heterogeneous nature and reduced energy content. Although currently more expensive, these reagents enable simplified purification and reduced exposure hazards [5] [3].

Table 3: Comparison of this compound with Alternative Diazo Transfer Reagents

Parameter This compound p-ABSA m-CBSA Polymer-Supported
Molecular Weight 121.12 240.23 227.19 >500
Cost Low Moderate Moderate High
Thermal Stability Low (decomp. ~120°C) High Highest High
Byproduct Removal Excellent (water soluble) Good Excellent (water soluble) Excellent (filtration)
Atom Economy Best Moderate Moderate Poor
Scale-up Suitability Limited Good Good Excellent
Application-Specific Reagent Selection

The choice of diazo transfer reagent should be guided by specific reaction requirements and safety considerations. This compound remains the reagent of choice for small-scale reactions where its small size, excellent atom economy, and facile byproduct removal provide distinct advantages, particularly with sterically hindered substrates. For larger-scale applications or those in industrial settings, the safer alternatives often represent more appropriate choices despite their higher molecular weight and cost.

Recent advances in continuous flow technology have somewhat resurrected the utility of this compound by containing its hazards within engineered systems. As noted in one study, "the improved safety profile associated with the handling and use of hazardous compounds in flow chemistry platforms has been a critical aspect of the increasing emergence of these technologies" [4]. This approach maintains the practical advantages of MsN₃ while mitigating the associated risks through engineering controls.

Conclusion

This compound remains a powerful tool for the installation of diazo functionalities in complex molecular synthesis, despite its associated hazards. Its unique combination of small size, low cost, and excellent byproduct removal characteristics continue to make it valuable for constructing natural products and other complex molecules. The key applications in cyclopropanation, C-H insertion, Wolff rearrangement, and aromatic addition reactions demonstrate its versatility in creating structural complexity from relatively simple precursors.

Future methodologies will likely continue to balance the practical advantages of MsN₃ with its safety limitations through technological solutions such as continuous flow processing and in situ generation techniques. Additionally, the development of novel sulfonyl azides with improved safety profiles continues to expand the toolbox available to synthetic chemists. When employing this compound, researchers should carefully consider the specific requirements of their transformation and implement appropriate safety measures to leverage its synthetic potential while minimizing risks.

References

Understanding Diazo Transfer and C-H Insertion

Author: Smolecule Technical Support Team. Date: February 2026

The utility of MsN₃ in synthesis begins with its role in diazo transfer to create reactive diazo compounds, which then undergo metal-catalyzed C-H insertion [1] [2]. The diagram below illustrates this core concept and its application in forming nitrogen heterocycles.

G Ketone Ketone Enolate Lithium Enolate Ketone->Enolate 1. LiHMDS Trifluoroacetyl α-Trifluoroacetyl Ketone Enolate->Trifluoroacetyl 2. CF₃CO₂CH₂CF₃ Diazo α-Diazo Ketone Trifluoroacetyl->Diazo 3. MsN₃, Et₃N Carbene Metal Carbene Intermediate Diazo->Carbene Metal Catalyst (e.g., Cu, Rh) Metal->Carbene Product C-H Insertion Product Carbene->Product C-H Insertion MsN3 MsN₃ (Diazo Transfer)

Diagram Title: From Ketone to C-H Insertion via Diazo Transfer

Application in Synthesis: Protocols and Data

This section provides a detailed, reliable procedure for using MsN₃ to convert ketones into α-diazo ketones, which are precursors for C-H insertion.

Detailed Experimental Protocol: Detrifluoroacetylative Diazo Transfer [1]

This protocol is excellent for base-sensitive substrates like α,β-unsaturated ketones.

  • Step 1: Trifluoroacetylation of the Ketone

    • Under nitrogen, add lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) dropwise to a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C.
    • Stir for 30-60 minutes at -78 °C.
    • Add trifluoroethyl trifluoroacetate (TFETFA, 1.2 equiv) in one portion.
    • Stir for 1-2 hours at -78 °C, then warm to 0 °C and quench with saturated aqueous ammonium chloride solution.
    • Extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain the α-trifluoroacetyl ketone intermediate, which can be used directly in the next step.
  • Step 2: Diazo Transfer with Methanesulfonyl Azide

    • Dissolve the crude α-trifluoroacetyl ketone in acetonitrile.
    • Add water (1.0 equiv) and triethylamine (1.5 equiv).
    • Add this compound (MsN₃, 1.1-1.5 equiv) dropwise at room temperature.
    • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).
    • Dilute the reaction mixture with water and extract with dichloromethane.
    • Wash the combined organic extracts with brine, dry, and concentrate under reduced pressure.
    • Purify the crude product by column chromatography on silica gel to obtain the desired α-diazo ketone.
Comparison of Sulfonyl Azide Reagents

The choice of sulfonyl azide involves a balance of safety, cost, and practicality [1].

Reagent Advantages Disadvantages / Safety Notes
This compound (MsN₃) Good atom economy; easy removal of byproducts during work-up [1]. Explosive when heated; requires strict temperature control [3] [4].
p-Acetamidobenzenesulfonyl azide (p-ABSA) Safer alternative for large-scale work; similarly effective [1]. Higher molecular weight; more expensive [1].
Tosyl azide (TsN₃) Traditional reagent; widely used. Similar explosion hazard to MsN₃ [1].
4-Nitrobenzenesulfonyl azide (NsN₃) Can favor diazo transfer with certain enolates [5]. Reported lower yields in some protocols [1].
Copper-Catalyzed Intramolecular Aromatic C-H Insertion [5]

This is a key transformation for building nitrogen-containing heterocycles like indolin-2-ones.

  • Procedure: Charge a reaction flask with the 2-diazo-2-sulfamoylacetamide (1.0 equiv) and copper(II) acetylacetonate (Cu(acac)₂, 5-10 mol %) in anhydrous toluene.
  • Reaction: Heat the mixture under reflux (110 °C) for several hours (e.g., 9 hours) under a nitrogen atmosphere with stirring.
  • Work-up and Isolation: After completion (monitored by TLC), cool the mixture to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the cyclized product.

Critical Safety and Handling Notes

  • Explosion Hazard: MsN₃ is explosive upon heating above 120-130 °C [3] [4]. It must always be handled in small quantities, behind a blast shield, and within a temperature-controlled environment.
  • In Situ Generation: For enhanced safety, consider generating MsN₃ in situ in a continuous flow reactor. This minimizes the handling, storage, and accumulation of the neat azide [2].
  • General Azide Safety: Treat all organic azides as potentially explosive. Use proper personal protective equipment (PPE) and conduct risk assessments before starting any experiment.

Conclusion and Key Recommendations

This compound is a highly effective reagent for diazo transfer, enabling valuable C-H insertion chemistry.

  • For safety, p-ABSA is the recommended sulfonyl azide, especially for larger scales or new procedures [1].
  • For atom economy and easy purification, MsN₃ is superior, but must be used with extreme caution and preferably generated in situ [1] [2].
  • The detrifluoroacetylative diazo transfer protocol is a robust method for preparing sensitive α-diazo ketones that are not accessible via traditional methods [1].

I hope these application notes provide a solid foundation for your research. Would you like to explore the specific reaction conditions for a particular substrate class, such as α,β-unsaturated ketones, in more detail?

References

methanesulfonyl azide safe handling protocol lab scale

Author: Smolecule Technical Support Team. Date: February 2026

Properties and Hazards of Methanesulfonyl Azide

The table below summarizes key information about this compound from the search results [1].

Property Value / Description
Molecular Formula CH3N3O2S
Molar Mass 121.12 g·mol⁻¹
Melting Point 18 °C (64 °F)
Decomposition Begins at 120 °C (248 °F)
Primary Hazard Explosive
Common Name Mesyl azide

A critical point reiterated across multiple sources is that this compound, like many azides, is explosive [1]. One search result specifically advises that preparation in situ (i.e., generating and using it immediately without isolating it) can be advantageous to mitigate explosion hazards [1].

Experimental Workflow for In Situ Use

Given the explosion risk, handling this compound on a lab scale demands careful planning. The following diagram outlines a general workflow for its in situ preparation and use, which is a common risk-reduction strategy.

G cluster_prep Preparation Stage cluster_rxn Reaction Stage cluster_workup Work-up Stage A Charge reactor with cooled solvent (e.g., acetonitrile) B Add methanesulfonyl chloride and sodium azide A->B C Stir mixture at controlled low temperature B->C D Add substrate to the in situ generated azide C->D E Monitor reaction completion (e.g., via TLC or FlowNMR) D->E F Quench reaction carefully E->F G Extract and purify product F->G

General Safety Considerations for Azide Chemistry

While specific protocols for this compound are not available in the search results, the following principles are universally critical for safe azide handling:

  • Personal Protective Equipment (PPE): Always use a lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves (consult a glove compatibility chart). Consider using a blast shield, especially during scale-up.
  • Engineering Controls: Perform all operations involving the handling or weighing of solid azides in a properly functioning fume hood.
  • Minimize Quantities: Do not stockpile or store this compound for long periods. The in situ preparation method is strongly recommended to avoid isolating and storing the pure compound [1].
  • Avoid Contamination: Use dedicated, non-metallic tools (e.g., Tefcoated spatulas) to prevent contamination by metal salts, which can catalyze decomposition.
  • Emergency Preparedy: Know the location of emergency showers and eyewash stations. Have a response plan for spills or exposures.

References

methanesulfonyl azide decomposition prevention

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Stability Data

The table below summarizes the quantitative stability data for methanesulfonyl azide and related compounds.

Compound Decomposition Onset (°C) Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) Key Hazard Notes
This compound [1] 120 Information missing Explosive; boiling point is also 120°C (the point at which it decomposes).
Sulfonyl Azides (General Class) [2] Information missing ~ -201 (Average) Energetic compounds, can release large amounts of heat upon decomposition.
p-acetamidobenzenesulfonyl azide (p-ABSA) [2] 100 Information missing A common diazo transfer reagent with higher thermal stability than many diazo compounds.
Ethyl (phenyl)diazoacetate [2] 60 ~ -102 (Average for diazo compounds) Provided for comparison; this compound is more thermally stable than this diazo compound.

Handling and Decomposition Prevention Protocol

To ensure safe use of this compound in the laboratory, adhere to the following protocols:

  • Temperature Control: Never heat this compound above 120°C. [1] All procedures should be performed at significantly lower temperatures. Use controlled conditions and avoid exposure to heat sources.
  • Preparation In Situ: Consider preparing this compound in situ and using it immediately in the reaction mixture rather than isolating and storing it. Preparation in acetonitrile from methanesulfonyl chloride and sodium azide is a known method that helps mitigate explosion hazards. [1]
  • Equipment and Manipulation: Avoid using metal spatulas or sharp-edged tools that could cause friction or impact. Agitate solutions gently and avoid grinding or subjecting the solid to shock. [2]
  • Solvent Safety: NEVER use dichloromethane (CH₂Cl₂) as a solvent with azide salts, as this combination can produce highly explosive diazidomethane. [3]

Troubleshooting Common Scenarios (FAQs)

Q: What should I do if my reaction involving this compound requires elevated temperature? A: this compound is unstable at elevated temperatures. If your synthesis requires heat, seek an alternative reagent or synthetic pathway that does not involve this compound. Do not exceed its safe temperature limits.

Q: Is it safe to purify this compound by distillation? A: No. Given that its boiling point coincides with its decomposition temperature (120°C), distillation is an extremely hazardous operation and must not be attempted. [1]

Q: What is the recommended procedure for preparing this compound? A: Literature suggests that preparation in situ is advantageous for avoiding explosion hazards. [1] A typical protocol involves reacting methanesulfonyl chloride with sodium azide in a solvent like methanol, ethanol, or acetonitrile. [1]

Experimental Workflow for Safe Handling

For a visual summary of the key safety steps when planning an experiment with this compound, please refer to the following workflow:

Start Start: Plan Experiment A Consider in-situ preparation instead of isolation Start->A B Verify reaction temperature is << 120°C A->B C Confirm solvent is NOT Dichloromethane (CH₂Cl₂) B->C D Use gentle agitation and avoid impact/friction C->D E Proceed with Caution D->E

References

methanesulfonyl azide reaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Yield Optimization Parameters

The yield of reactions involving methanesulfonyl azide is highly dependent on several experimental conditions. The following table summarizes critical parameters and their optimizations based on current literature.

Parameter Challenge/Low Yield Cause Optimization Strategy Citation
Solvent Low solubility of base/reagents; solvent-dependent side reactions. Use polar aprotic solvents. DMSO proved superior to DMF, MeCN, or THF in one study, increasing conversion from 32% to 95%. [1]
Base Ineffective deprotonation; poor enolate formation; instability of products. Cs₂CO₃ in DMSO was highly effective. It outperformed K₂CO₃, Na₂CO₃, and strong amines like DBU. For some cyclic systems, 5M KOH (aq) can also be efficient. [1]
Stoichiometry of MsAz Using excess azide is wasteful and complicates purification. Newer protocols successfully use 1.0-1.1 equivalents of sulfonyl azide, a reduction from the traditional 1.5 equivalents. [2]
Alternative Reagents MsAz and TsAz pose safety hazards (thermal instability). Use safer sulfonyl azides like 4-acetamidobenzenesulfonyl azide (p-ABSA) or 4-dodecylbenzenesulfonyl azide, which are equally effective in many diazo transfer reactions. [2]

Troubleshooting FAQs

  • My reaction yield is low even with the correct substrate. What should I check first? Re-evaluate your solvent and base combination. The switch from a solvent like MeCN to DMSO, paired with Cs₂CO₃ instead of K₂CO₃ or an amine base, has been shown to dramatically increase conversion rates in diazo transfer and triazole synthesis reactions [1]. Ensure the base has high solubility in your chosen solvent.

  • I am concerned about the safety of handling this compound. Are there safer alternatives? Yes. For diazo transfer reactions, p-ABSA is widely recommended as a safer alternative to MsAz and TsAz, especially for larger-scale work [2]. Always consult the specific safety data for any azide compound and adhere to all safety protocols.

  • During the purification of my α-diazo ketone, I encounter byproducts. How can I minimize this? Using this compound can be advantageous here. The methanesulfonamide byproducts produced during the reaction are generally more soluble and can be more easily separated from the desired diazo product during an aqueous work-up compared to byproducts from other sulfonyl azides [2].

  • The chemoselectivity of my triazole formation is poor. What factor can I control? The choice of base can be critical. Evidence suggests that a cesium-chelated intermediate may form during the [3+2] cycloaddition, which significantly influences the chemo- and regioselectivity of the final 1,2,3-triazole product. Using Cs₂CO₃ can therefore help steer the reaction towards the desired isomer [1].

Detailed Experimental Protocol: Detrifluoroacetylative Diazo Transfer

This is a robust method for preparing α-diazo ketones, which can be superior to traditional deformylative routes, especially for base-sensitive substrates [2].

Step 1: Trifluoroacetylation of the Ketone Enolate

  • Under an inert atmosphere, add 1.1 equivalents of LiHMDS (or LDA, depending on the substrate) to a solution of your ketone substrate in dry THF at -78 °C.
  • Stir the enolate for the required time (varies by substrate).
  • Add 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) to the cold enolate solution.
  • Continue stirring at -78°C. The acylation is typically very fast.

Step 2: Diazo Transfer with this compound (or p-ABSA)

  • After the trifluoroacetylation is complete, warm the reaction mixture to room temperature.
  • Add acetonitrile, 1.0 equivalent of water, and 1.5 equivalents of triethylamine.
  • Add 1.0-1.5 equivalents of this compound (or p-ABSA).
  • Stir the reaction mixture at room temperature and monitor by TLC until completion.
  • Work up the reaction and purify the desired α-diazo ketone by column chromatography on silica gel.

Safety and Workflow Diagram

The following chart outlines the core experimental workflow and key safety considerations.

Start Start Reaction Setup Inert Perform under inert atmosphere Start->Inert Cool Cool reaction vessel to -78°C Inert->Cool Enolate Generate ketone enolate (1.1 eq LiHMDS/LDA, THF) Cool->Enolate Acylate Acylate with TFETFA (1.2 eq, -78°C) Enolate->Acylate Warm Warm reaction to RT Acylate->Warm Diazo Diazo Transfer Warm->Diazo Additives Add MeCN, H₂O, Et₃N Diazo->Additives Azide Add Sulfonyl Azide (1.0-1.1 eq MsAz or p-ABSA) Additives->Azide Stir Stir at RT until completion Azide->Stir Workup Standard Workup & Purification Stir->Workup Safety SAFETY: Handle azides with extreme care. Use small scales, a blast shield, and avoid heat/friction.

References

Potential Removal Strategies for Methanesulfonamide Byproducts

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Principle & Methodological Considerations Key Experimental Parameters to Test
Liquid-Liquid Extraction [1] [2] Exploits differences in solubility between the desired product and methanesulfonamide byproducts in two immiscible solvents. Choice of organic solvent (e.g., ethyl acetate, dichloromethane), pH of aqueous phase to manipulate ionization, number of extraction cycles.
Solid-Phase Extraction (SPE) [2] Uses a solid sorbent to selectively retain the byproduct or the desired product from a liquid solution. Type of sorbent (e.g., C18, polymer-based, functionalized materials), loading and elution solvent composition, sample pH.
Crystallization / Precipitation [3] Utilizes differences in solubility for the byproduct and main product in a specific solvent system, leading to the selective isolation of one component as a solid. Selection of solvent/anti-solvent, cooling rate, seeding, and concentration of the solution.
Chromatographic Purification Separates components based on their differential partitioning between a mobile liquid phase and a stationary phase. Choice of stationary phase (e.g., silica gel, alumina), elution solvent gradient, and column load.

The workflow below illustrates how these strategies can be combined into a logical purification process.

Start Impure Reaction Mixture LLQ Liquid-Liquid Extraction Start->LLQ Decision1 Byproduct removed? LLQ->Decision1 SPE Solid-Phase Extraction (SPE) Decision1->SPE No Crystal Crystallization / Precipitation Decision1->Crystal Yes Chrom Chromatographic Purification Decision1->Chrom Complex Mixture Decision2 Purity sufficient? SPE->Decision2 Decision2->Crystal No End Pure Product Decision2->End Yes Crystal->End

Analytical Method for Tracking Removal

To monitor the effectiveness of any purification process, you need a reliable analytical method. The following is a validated LC-MS/MS protocol for determining methanesulfonamide, which can be adapted to track your byproduct's concentration [4].

1. Derivatization:

  • Reason: Methanesulfonamide (MSA) itself may not be easily detectable by LC-MS/MS. Derivatization with N-(4-methanesulfonyl-benzoyl)-imidazole improves its chromatographic behavior and detection sensitivity [4].
  • Procedure:
    • Derivatize the MSA and an internal standard (e.g., ethanesulfonamide, ESA) with the reagent.
    • Evaporate the derivatized samples.
    • Reconstitute the residue in 30% acetonitrile in water for analysis [4].

2. LC-MS/MS Analysis:

  • HPLC Column: Luna 5µm C18 column [4].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in negative ion mode [4].
    • Detection: Multiple Reaction Monitoring (MRM).
    • Key MRM Transitions:
      • Derivatized Methanesulfonamide: m/z 276.2 → 197.2 [4].
      • Derivatized Internal Standard (ESA): m/z 290.2 → 211.2 [4].
  • Method Performance:
    • Linear Range: 1 to 100 µg/mL [4].
    • Lower Limit of Quantitation (LLOQ): 1 µg/mL [4].

FAQs & Troubleshooting

  • Q: Why can't I find a pre-existing method for my specific reaction?

    • A: The removal strategy is highly dependent on the precise chemical structure of your target product and the byproduct. The physicochemical properties (polarity, acidity/basicity, solubility) of your main product will dictate which separation technique is most suitable [1].
  • Q: My purification isn't working. What should I check first?

    • A:
      • Verify Your Analysis: Ensure your analytical method (e.g., the LC-MS/MS method above) is correctly distinguishing your product from the methanesulfonamide byproduct.
      • Systematically Vary Parameters: Refer to the table of strategies. For example, if using extraction, meticulously test the pH of the aqueous layer, as this can dramatically change the partitioning of ionizable compounds [1] [2].
      • Consider a Hybrid Approach: Often, a single technique is insufficient. A common workflow is to use a quick liquid-liquid extraction to remove the bulk of the byproduct, followed by a chromatographic step for final polishing.
  • Q: Are there any safety concerns with methanesulfonamide byproducts?

    • A: Always consult the Safety Data Sheets (SDS) for the specific compounds you are handling. Generally, methanesulfonic acid and its simple salts are considered to have low toxicity and are biodegradable, but this cannot be assumed for all derivatives [5].

I hope this technical guide provides a solid foundation for your work. The lack of a direct method is a common research challenge, but by applying these fundamental separation strategies and a robust analytical control, you can develop an effective purification process.

References

methanesulfonyl azide purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary methods for purifying methanesulfonyl azide? The two most common laboratory methods are low-temperature crystallization and distillation under reduced pressure [1].
  • Q2: I'm getting low yields after crystallization. What could be wrong? This is often due to the high solubility of the compound in the cold solvent. Ensure you are using a solvent system where the azide has very low solubility at low temperatures. Using a solvent pair like ether/petroleum ether can help. Also, ensure the solution cools slowly to room temperature before being placed in an ice bath to maximize crystal growth [2].
  • Q3: My product is an oil that won't crystallize. How can I fix this? Oiling can occur if the cooling rate is too rapid. Try redissolving the oil by gently warming it and then allowing it to cool very slowly, without agitation. "Scratching" the flask at the liquid-air interface with a glass rod can also induce nucleation [2]. This may also indicate the presence of impurities, in which case a fresh solvent pair recrystallization is needed.
  • Q4: How should I store purified this compound? Purified this compound should be stored cold and in the dark, for example in a refrigerator [1].

Purification Protocols

Low-Temperature Crystallization

This method is ideal for removing impurities that remain soluble in the cold solvent [2].

  • Step 1: Solvent Selection. The reported solvents for recrystallization include diethyl ether or 95% ethanol [1].
  • Step 2: Dissolution. Dissolve the crude this compound in a minimal volume of the chosen solvent at or slightly above room temperature. Caution: Do not use excessive heat [1] [2].
  • Step 3: Crystallization. Place the solution in a dry-ice/acetone bath (around -78 °C) or a freezer at -75 °C to induce crystallization [1].
  • Step 4: Isolation. Once crystallization is complete, quickly collect the pure crystals using vacuum filtration (Büchner or Hirsch funnel) while keeping the system cold [2].
  • Step 5: Drying. Allow the crystals to dry in the filter funnel by drawing air through them or in a well-ventilated place [2].
Vacuum Distillation

This method is suitable for purifying larger quantities but carries a higher risk due to the heat involved.

  • Step 1: Setup. Assemble a apparatus for distillation under reduced pressure [1].
  • Step 2: Distillation. Carefully distill the crude azide. This compound has a reported boiling point of 59-60 °C at 17 Torr [1]. Critical Safety Note: The compound decomposes and can explode above 120 °C [3]. Always use an efficient fume hood and a safety shield.

Comparison of Purification Methods

The table below summarizes the two key purification techniques.

Method Typical Solvents Key Operational Parameters Advantages Disadvantages
Crystallization [1] Diethyl ether, 95% Ethanol Temperature: -75 °C Safer, no heating required; can produce high-purity crystals. Potential for product loss in mother liquor; requires a very cold bath.
Vacuum Distillation [1] Not applicable Boiling Point: 59-60 °C @ 17 Torr; Decomposes at 120 °C [3] Good for larger volumes; no solvent loss. High risk of explosion if overheated; requires specialized glassware.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps in the purification process.

Start Start Purification Decision1 Primary Purity Goal? Start->Decision1 Option1 High-Purity Solid Decision1->Option1 Option2 Liquid Concentration/\nLarge Volume Decision1->Option2 Step1 Low-Temperature Crystallization Option1->Step1 Step2 Vacuum Distillation Option2->Step2 Storage Store Cold and in Dark Step1->Storage Caution CRITICAL: Decomposes at 120°C.\nExplosive above 130°C. Step2->Caution SAFETY WARNING Caution->Storage

References

Troubleshooting Failed Diazo Transfer Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Q1: My diazo transfer reaction shows no conversion. What could be wrong? A lack of product formation often stems from issues with reagent reactivity, the reaction environment, or the substrate itself.

  • Insufficient Electrophilicity of the Diazotransfer Reagent: Traditional reagents like tosyl azide may not be reactive enough. Solution: Consider switching to more electrophilic reagents like fluorosulfuryl azide (FSO₂N₃), which reacts efficiently at room temperature with a broad range of primary amines [1].
  • Presence of Water (For FSO₂N₃): Unlike many other reactions, water is essential for the mechanism of diazo transfer using FSO₂N₃. It acts as a proton shuttle in a water-catalyzed mechanism. Solution: Ensure your reaction mixture includes water for efficient proton transfer [1].
  • Sterically Hindered Amines: Tertiary alkyl amines (e.g., t-BuNH₂) are notoriously difficult to diazotize. Solution: FSO₂N₃ has been shown to successfully transfer diazo groups to these challenging substrates [1].

The following diagram illustrates the water-catalyzed mechanism of diazo transfer using FSO₂N₃, highlighting the key intermediates and the rate-limiting step.

FSO2N3_Mechanism node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light node_light node_white node_white start FSO₂N₃ + R-NH₂ step1 Nucleophilic Attack on N-γ start->step1 int1 Intermediate I step1->int1 Low Barrier step2 H-Transfer via H₂O (Proton Shuttle) int1->step2 step2->step2 Water Catalysis int2 Intermediate II step2->int2 Medium Barrier step3 Rate-Limiting Step N-N Bond Cleavage & H-Transfer int2->step3 end R-N₃ + FSO₂NH₂ step3->end High Barrier ~20 kcal/mol

Q2: How can I improve the safety profile when working with diazo compounds and azides? Diazo compounds and azide reagents are energetic materials and require careful handling [2].

  • In Situ Generation: To avoid isolating hazardous intermediates, adopt in situ generation protocols. This is a recognized strategy to mitigate the risks associated with reactive diazo species [3].
  • Understand Thermal Hazards: Diazo compounds have a wide range of decomposition onset temperatures (from 75 to 160 °C). The thermal stability is influenced by the electronic effect of substituents. Consult thermal stability data to determine safe operating temperatures [2].
  • Prevent Impact Sensitivity: Many diazo compounds, particularly donor/acceptor types, are predicted to be impact-sensitive. Avoid manipulation, agitation, and other processing that could cause mechanical impacts, especially at larger scales [2].
  • Control Temperature: Given the potential for rapid heat and gas generation, always use adequate temperature control and add reagents that initiate the reaction cautiously [2].

The table below summarizes key safety parameters for selected compounds to guide your risk assessment.

Compound / Reagent Decomposition Onset (°C) Enthalpy of Decomposition (ΔH_D) Key Hazard Notes
Diazo Compounds (General) 75 - 160 [2] ~ -102 kJ mol⁻¹ [2] Wide stability range; donor/acceptor types are more impact-sensitive [2].
Ethyl (phenyl)diazoacetate ~100 (ARC init.) [2] Decomposition can initiate as low as 60°C (ARC) [2].
Sulfonyl Azides (e.g., p-ABSA) >100 [2] ~ -201 kJ mol⁻¹ [2] Higher decomposition enthalpy than typical diazo compounds [2].
Fluorosulfuryl Azide (FSO₂N₃) Reported as a safer and more efficient alternative for diazo transfer [1].

Q3: Are there modern computational tools that can help plan these reactions? Yes, Large Language Models (LLMs) and other AI tools are transforming how chemists plan and troubleshoot organic syntheses [4].

  • Reaction Prediction & Retrosynthesis: Chemistry-specific LLMs (e.g., ChemLLM, SynthLLM) fine-tuned on massive reaction databases (like USPTO or Reaxys) can predict reaction outcomes and propose multi-step synthetic routes, including those involving diazo compounds [4].
  • Reaction Optimization: These models can recommend optimal catalysts, solvents, and conditions to improve yields [4].
  • Mechanistic Insights: As demonstrated with FSO₂N₃, Quantum Mechanical (QM) calculations can model reaction mechanisms, identify rate-limiting steps, and validate the role of additives like water [1].

A Systematic Troubleshooting Workflow

When a diazo transfer reaction fails, follow this logical pathway to diagnose and resolve the issue.

Troubleshooting_Workflow node_start node_start node_decision node_decision node_check node_check node_solution node_solution start Diazo Transfer Reaction Failure step1 Check Reagent Electrophilicity start->step1 step2 Check for Water (Crucial for FSO₂N₃) start->step2 step3 Assess Substrate Steric Hindrance start->step3 step4 Verify Thermal Stability & Safety start->step4 sol1 ⬤ Switch to a more electrophilic reagent (e.g., FSO₂N₃) step1->sol1 sol2 ⬤ Ensure water is present step2->sol2 sol3 ⬤ Use FSO₂N₃ for challenging amines step3->sol3 sol4 ⬤ Consult DSC/TGA data Lower process temperature step4->sol4 end Successful & Safe Reaction sol1->end sol2->end sol3->end sol4->end

References

methanesulfonyl azide solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Safety Protocols

Chemical Identity and Primary Use Methanesulfonyl azide (MsN₃) is primarily used as a diazo transfer reagent [1]. It reacts with active methylene compounds or enolates to install diazo functional groups, which are valuable intermediates for synthesizing compounds like α-diazo ketones [1].

Hazards and Safe Handling

  • Primary Hazards: this compound poses significant explosion hazards and is thermally unstable [1].
  • Handling Procedures:
    • Personal Protective Equipment (PPE): Always use suitable guards and appropriate personal protective equipment [2].
    • Scale Consideration: Exercise extreme caution, especially for larger-scale preparative work. Safer alternatives like p-ABSA are often recommended for larger scales [1].

Solvent Selection and Reaction Guide

The search results indicate that solvent selection is often part of a specific reaction protocol. The following information is derived from documented experimental procedures.

Application / Context Recommended Solvent(s) Purpose & Rationale Supporting Experimental Details
Detrifluoroacetylative Diazo Transfer [1] Acetonitrile (CH₃CN) Serves as the primary reaction solvent for the diazo transfer step. The α-trifluoroacetyl ketone intermediate is treated with this compound in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine [1].
General Work-up & Purification [1] Dilute Aqueous Base Used for extraction during work-up to remove excess reagent and byproducts. A key advantage of this compound is that excess reagent and methanesulfonamide byproducts are easily separated from the desired diazo product by extraction into dilute aqueous base [1].

Experimental Workflow for Diazo Transfer

The diagram below outlines a standard detrifluoroacetylative diazo transfer procedure using this compound [1]:

Start Start: Ketone Substrate Step1 Enolate Formation Reagent: LiHMDS, LDA, or NaHMDS Solvent: THF Start->Step1 Step2 Trifluoroacetylation Reagent: Trifluoroethyl Trifluoroacetate (TFETFA) Condition: -78 °C Step1->Step2 Step3 Diazo Transfer Reagent: this compound (MsN₃) Solvent: Acetonitrile (CH₃CN) Additives: H₂O, Et₃N Step2->Step3 Step4 Work-up Extraction with Dilute Aqueous Base Step3->Step4 Step5 Purification Column Chromatography on Silica Gel Step4->Step5 End End: Purified α-Diazo Ketone Step5->End

Frequently Asked Questions

What are the safer alternatives to this compound? Based on safety evaluations, 4-acetamidobenzenesulfonyl azide (p-ABSA) and 4-dodecylbenzenesulfonyl azide are recommended as safer alternatives, especially for larger-scale work [1]. These reagents are thermally more stable and present a reduced explosion hazard [1].

Can the stoichiometry of this compound be reduced? Yes. While the original protocol uses 1.5 equivalents, several research groups have reported successful diazo transfer using 1.0 to 1.1 equivalents of sulfonyl azide reagent, which reduces waste and simplifies product purification [1].

Critical Application Notes

  • Stoichiometry and Byproducts: Using 1.5 equivalents of this compound is common, but successful reactions with 1.0-1.1 equivalents have been reported [1]. A key advantage of this compound is that its byproducts are easily removed with dilute aqueous base during work-up [1].
  • Solvent-Specific Cautions: Never use ethyl acetate with this compound. A specific warning exists due to the formation of highly explosive ethyl azide [1].
  • General Solvent Testing: For solvents beyond acetonitrile, conduct small-scale compatibility tests under controlled conditions. Cole-Parmer's database notes that chemical behavior can vary with temperature, pressure, and concentration, potentially causing equipment failure even after a successful initial test [2].

References

reducing methanesulfonyl azide hazards in lab

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Hazards

Methanesulfonyl azide (MsN₃) is a valuable reagent for diazo transfer reactions but carries significant safety risks. Its primary hazards are its tendency to decompose exothermically and its potential as an explosive [1].

The table below summarizes key quantitative safety data for this compound and related reagents.

Compound Decomposition Enthalpy (ΔH_D) Onset Temperature (T_{onset}) Key Hazard Notes
This compound Average for sulfonyl azides: -201 kJ mol⁻¹ [2] Begins at 120 °C [1] Explosive; avoid heating above recommended temperatures [1].
Diazo Compounds (General) Average: -102 kJ mol⁻¹ [2] Wide range: 75–160 °C (depends on substituents) [2] Can be impact-sensitive; rapid heat and gas generation upon decomposition [2].
p-ABSA (Common diazo transfer reagent) Data included in general sulfonyl azide average [2] Decomposition initiation at 100 °C [2] For comparison, has higher thermal stability than many diazo compounds [2].

Risk Mitigation Strategies & Safe Handling

To work safely with this compound, adhere to the following protocols, which are integrated into the experimental workflow below.

cluster_prep Preparation & Handling cluster_control Reaction & Temperature Control cluster_emer Emergency Preparedness Start Start: Plan Experiment with this compound P1 Assess Thermal & Impact Hazards (Refer to Safety Data Tables) Start->P1 P2 Use Personal Protective Equipment (PPE): Lab coat, gloves, safety shield P1->P2 P3 Prepare in situ as needed (to avoid isolation/stockpiling) P2->P3 C1 Use Temperature Control (Strictly maintain below 120°C) P3->C1 C2 Cautious Reagent Addition (Control reaction exotherm) C1->C2 C3 Avoid Agitation/Impact on neat diazo products C2->C3 E1 Know Decomposition Signs: Rapid gas evolution, heating C3->E1 E2 Have Quench & Emergency Procedures Ready E1->E2

Preparation and Handling
  • In Situ Preparation: Consider preparing this compound immediately before use to avoid storing or isolating it. One reliable method involves reacting methanesulfonyl chloride with sodium azide in a solvent like methanol, ethanol, or acetonitrile [1]. This is advantageous for avoiding explosion hazards associated with the pure compound [1].
  • Personal Protective Equipment (PPE): Always wear a lab coat, appropriate gloves, and chemical splash goggles. A safety shield is strongly recommended as an additional barrier.
Reaction and Temperature Control
  • Strict Temperature Control: The reagent decomposes from 120 °C [1]. Never concentrate or heat it near or above this temperature. Reactions should be performed with careful temperature monitoring.
  • Cautious Processing: When using this compound to produce diazo compounds, be aware that the resulting diazo compounds can be impact-sensitive [2]. Avoid sharp impacts, vigorous agitation, or grinding of these neat substances.
Emergency Preparedness
  • Recognize Decomposition Signs: Be alert for rapid gas evolution (bubbling) and unexpected heating of the reaction mixture.
  • Plan Emergency Response: Have a plan for immediately cooling the reaction (ice bath) and safely evacuating the area if uncontrolled decomposition occurs.

Frequently Asked Questions

Q1: Can I distill this compound for purification? No. Given its decomposition temperature of 120 °C and known explosive nature, distillation is extremely hazardous and should not be attempted [1].

Q2: What is the key advantage of using this compound over other diazo transfer reagents? this compound is known for its relatively simple and inexpensive production, as well as straightforward purification of the reaction mixture, making it a practical choice in synthesis [1].

Q3: Are the diazo compounds produced from this compound also hazardous? Yes. Diazo compounds are energetic materials. While they may be less thermally stable, sulfonyl azides like this compound have a much higher decomposition enthalpy (-201 kJ mol⁻¹ vs. -102 kJ mol⁻¹ for diazo compounds), meaning they release almost twice the energy per mole upon decomposition [2]. Always consult thermal hazard data for specific compounds [2].

References

methanesulfonyl azide stoichiometry optimization

Author: Smolecule Technical Support Team. Date: February 2026

Methanesulfonyl Azide: Usage & Safety

Q: What is the recommended stoichiometry for this compound in diazo transfer reactions? A contemporary evaluation of the detrifluoroacetylative diazo transfer procedure indicates that using 1.0 to 1.1 equivalents of sulfonyl azide is sufficient for successful reactions [1]. This is a reduction from the 1.5 equivalents often used in older protocols, which can lead to difficulties in product purification [1].

Q: What are the safety considerations, and are there safer alternatives? this compound is recognized as explosive, and its thermal stability poses a safety hazard for laboratory and industrial use [2] [1]. Safer sulfonyl azide alternatives have been evaluated for the detrifluoroacetylative diazo transfer procedure [1]. The table below compares common reagents.

Sulfonyl Azide Reagent Key Characteristics & Safety Notes Suitability for Diazo Transfer
This compound (MsAz) Explosive hazard; offers atom economy and easy byproduct removal [1]. Effective, but safety risks restrict use [1].
4-Acetamidobenzenesulfonyl azide (p-ABSA) Safer alternative; recommended for larger-scale preparative work [1]. Equally effective as MsAz; generally recommended [1].
4-Dodecylbenzenesulfonyl azide Safer alternative [1]. Equally effective as MsAz [1].
p-Nitrobenzenesulfonyl azide Favors diazo transfer over azide formation in certain cases [1]. Variable yields reported; requires evaluation for specific substrates [1].

Experimental Protocol: Detrifluoroacetylative Diazo Transfer

This two-step protocol is highly robust for synthesizing α-diazo ketones, including base-sensitive substrates and α,β-unsaturated ketones [1].

Workflow: Synthesis of α-Diazo Ketones via Detrifluoroacetylative Diazo Transfer

workflow Ketone Ketone LithiumEnolate LithiumEnolate Ketone->LithiumEnolate 1.1 eq LiHMDS THF, -78 °C TrifluoroacetylKetone TrifluoroacetylKetone LithiumEnolate->TrifluoroacetylKetone 1.2 eq TFETFA -78 °C AlphaDiazoKetone AlphaDiazoKetone TrifluoroacetylKetone->AlphaDiazoKetone 1.0-1.1 eq Sulfonyl Azide 1.5 eq Et₃N, 1.0 eq H₂O CH₃CN, Room Temp

Step 1: Trifluoroacetylation of the Ketone Enolate
  • Generate the lithium enolate by reacting the ketone substrate with 1.1 equivalents of lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C [1].
  • Acylating the enolate with 1.2 equivalents of trifluoroethyl trifluoroacetate (TFETFA) at -78 °C. The reaction is instantaneous at this temperature [1].
  • After workup, the resulting α-trifluoroacetyl ketone is obtained.
Step 2: Diazo Transfer
  • Treat the α-trifluoroacetyl ketone with 1.0 to 1.1 equivalents of a sulfonyl azide reagent (e.g., p-ABSA) in acetonitrile [1].
  • The reaction mixture contains 1.5 equivalents of triethylamine and 1.0 equivalent of water [1].
  • The reaction proceeds at room temperature. The desired α-diazo ketone is isolated after column chromatography [1].
Protocol Modifications and Optimizations
  • Enolate Generation: The choice of base (LiHMDS, LDA, NaHMDS, KHMDS) can be adjusted based on the substrate. For unsymmetrical ketones, LiTMP can improve yield and regioselectivity [1].
  • Alternative Enolate Precursors: TMS enol ethers can be used. Treatment with CH₃Li liberates the lithium enolate for subsequent trifluoroacetylation [1].

Troubleshooting Common Issues

Q: The yield of my diazo transfer product is low. What could be the reason?

  • Base Sensitivity: If your ketone substrate is base-sensitive, the standard LiHMDS or LDA conditions may be too harsh. The detrifluoroacetylative protocol is often superior for such substrates, but you could also try generating the enolate via a silyl enol ether [1].
  • Incomplete Enolate Formation: For less acidic substrates like esters and lactones, the stronger base LDA may be superior to LiHMDS for complete deprotonation [1].

Q: How can I simplify the purification of the α-diazo ketone product? A key advantage of using This compound is that the methanesulfonamide byproduct and any excess reagent can be removed by extraction into dilute aqueous base during workup [1]. If you use other sulfonyl azides, this advantage is lost.

Key Practical Takeaways

  • Prioritize Safety: Use safer sulfonyl azides like p-ABSA instead of this compound, especially for larger-scale reactions [1].
  • Optimize Stoichiometry: Start with 1.0-1.1 equivalents of sulfonyl azide to conserve reagent and simplify purification [1].
  • Select the Right Reagent: p-ABSA is generally recommended for its safety profile and effectiveness. This compound is useful when easy removal of byproducts is needed [1].

References

methanesulfonyl azide vs tosyl azide diazo transfer

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: MsN₃ vs. TsN₃

The table below compares these two reagents based on key parameters important for laboratory and process chemistry.

Feature Methanesulfonyl Azide (MsN₃) Tosyl Azide (TsN₃)
Explosive Hazard Explosive; decomposes from 120°C [1] Heat and shock sensitive [2]
Atom Economy Higher (lower molecular weight) [3] Lower [3]
Byproduct Removal Easy separation (water-soluble byproducts) [3] Can be more complex [3]
Handling & Scale-up Can be prepared/generated in situ to improve safety [1] [2] Requires specialized equipment (e.g., continuous flow) for safe large-scale use [2]
Primary Advantage Simple production, straightforward purification, good atom economy [1] [3] Historical "reagent of choice" [3]

Safer Alternative Reagents

Due to the hazards of traditional sulfonyl azides, several safer alternatives have been developed. The table below lists some of the most common ones.

Reagent Key Features & Advantages
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Shelf-stable, safe solid; generally recommended for larger scale work [3].
Imidazole-1-sulfonyl Azide (ISA) Used effectively in DNA-encoded library (DEL) synthesis; commercially available and safe to handle [4].
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) Intrinsically safe, highly efficient, and shelf-stable for over one year at room temperature [5].
Polymer-Supported Benzenesulfonyl Azide Improved process safety due to solid phase; reduces explosion risk [5].

Experimental Protocols and Applications

Detailed Diazo Transfer Protocol Using Safer Alternatives

The detrifluoroacetylative diazo transfer strategy is a powerful method for synthesizing α-diazo ketones, which are difficult to access via direct transfer. The following workflow illustrates this procedure, which is compatible with safer azide reagents like p-ABSA [3].

Start Ketone Starting Material Step1 Enolate Formation 1.1 equiv LiHMDS, THF, -78 °C Start->Step1 Step2 Trifluoroacetylation 1.2 equiv Trifluoroethyl Trifluoroacetate (TFETFA) Step1->Step2 Step3 Diazo Transfer p-ABSA, Et₃N, MeCN, H₂O, RT Step2->Step3 End α-Diazo Ketone Product Step3->End

Key Protocol Notes [3]:

  • Enolate Generation: The choice of base (LDA, LiHMDS, NaHMDS) can influence yield and regioselectivity for unsymmetrical ketones.
  • Trifluoroacetylating Agent: Trifluoroethyl trifluoroacetate (TFETFA) is superior because it reacts instantaneously at low temperatures, minimizing side reactions.
  • Diazo Transfer Reagent: Using 1.0-1.5 equivalents of a safer reagent like p-ABSA in acetonitrile with triethylamine and water effectively installs the diazo group.
On-Demand Flow Process for Hazardous Azides

For large-scale reactions where traditional azides like TsN₃ are necessary, a continuous flow process can be used to enhance safety, as only small quantities of the hazardous intermediate are present at any time [2].

A Sulfonyl Chloride Precursor B Flow Reactor Module 1 Reaction with NaN₃ (Generate Sulfonyl Azide) A->B C Flow Reactor Module 2 Mixing with Active Methylene Acceptor (Diazo Transfer) B->C D In-line Quench (Sacrificial Acceptor Molecule) C->D E Purified α-Diazocarbonyl D->E

Key Protocol Notes [2]:

  • Safety: The sulfonyl azide is generated and consumed immediately in a telescoped flow process, preventing the accumulation of explosive materials.
  • Efficiency: This method was used to produce over 21 grams of a pure α-diazocarbonyl compound without column chromatography.
  • Quenching: An in-line quench with a sacrificial molecule ensures complete consumption of any residual hazardous azide.

Key Takeaways for Practitioners

  • Choose MsN₃ for Atom Economy: this compound is preferred when atom economy and easy byproduct removal are priorities, provided it is handled with appropriate safety precautions or generated in situ [1] [3].
  • Prefer Safer Solids for Standard Use: For most laboratory applications, especially on larger scales, switch to safer, non-explosive alternatives like p-ABSA or imidazole-1-sulfonyl azide [3] [4].
  • Adopt Flow Chemistry for Scale-up: When traditional sulfonyl azides must be used for large-scale diazo transfer, implement continuous flow processes to mitigate explosion risks [2].
  • Consider Modern Methods for Challenging Substrates: For base-sensitive substrates or α,β-unsaturated ketones, the detrifluoroacetylative diazo transfer protocol is highly effective [3].

References

methanesulfonyl azide byproduct removal advantages

Author: Smolecule Technical Support Team. Date: February 2026

Byproduct Removal & Reagent Comparison

The table below compares methanesulfonyl azide with other common sulfonyl azides, highlighting key properties relevant to byproduct removal and practical application [1] [2].

Reagent Byproduct Formed Byproduct Removal Atom Economy Key Advantages Primary Safety Concerns
This compound (MsN₃) Methanesulfonamide (MsNH₂) Easy removal by extraction into dilute aqueous base [1]. High [1] Low-cost precursor; simple purification [3] [1]. Explosive; high impact sensitivity [3] [2].
p-Toluenesulfonyl Azide (TsN₃) p-Toluenesulfonamide (TsNH₂) Can be difficult, often requires chromatography [1]. Lower than MsN₃ Traditional, widely used reagent. Hazardous, shock-sensitive [2].
p-Acetamidobenzenesulfonyl Azide (p-ABSA) p-Acetamidobenzenesulfonamide Easier than TsN₃, but not as straightforward as MsN₃ [1]. Lower than MsN₃ Safer alternative; recommended for large-scale work [1]. Less hazardous than MsN₃ or TsN₃ [1].
m-Carboxybenzenesulfonyl Azide (m-CBSA) m-Carboxybenzenesulfonamide Easy removal by aqueous wash due to high water solubility of the byproduct [2]. Lower than MsN₃ Aqueous soluble; safer, greener profile; avoids chromatography [2]. Improved safety profile over MsN₃ [2].

Experimental Protocols & Data

Here are the experimental contexts that demonstrate the byproduct removal advantage of this compound.

Detrifluoroacetylative Diazo Transfer Protocol

This multi-step procedure for synthesizing α-diazo ketones highlights the practical benefit of MsN₃ during workup [1].

  • Procedure:
    • Enolate Formation: A ketone substrate is reacted with lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C to generate the lithium enolate.
    • Trifluoroacetylation: The enolate is acylated with trifluoroethyl trifluoroacetate (TFETFA) at -78 °C.
    • Diazo Transfer: The resulting α-trifluoroacetyl ketone is treated with 1.5 equivalents of this compound in acetonitrile containing 1.0 equivalent of water and 1.5 equivalents of triethylamine. The reaction proceeds at room temperature.
  • Workup and Purification: The key step for byproduct removal involves a standard aqueous workup. The methanesulfonamide byproduct, along with any excess this compound, is easily separated from the desired diazo ketone product by extraction into dilute aqueous base [1]. The organic phase containing the product can then be concentrated and purified by column chromatography on silica gel to furnish the α-diazo ketone in good to excellent yield [1].
Safer In-Situ Generation and Use in Continuous Flow

To mitigate the explosion hazard of isolated MsN₃, researchers have developed methods to generate and use it in situ within a continuous flow system [4].

  • Concept: A solution of methanesulfonyl chloride and a solution of sodium azide are pumped into a flow reactor where they mix and react to form MsN₃. This stream is immediately mixed with a stream of the substrate and base to perform the diazo transfer in a second reactor.
  • Advantage: This approach avoids the isolation, handling, and storage of bulk this compound. The hazardous reagent is generated and consumed in small quantities within the confined and controlled environment of the flow system, significantly enhancing operational safety [4]. The subsequent workup to remove the methanesulfonamide byproduct remains the same and is equally efficient.

The following diagram illustrates this safer continuous flow process that leverages the easy removal of methanesulfonamide byproducts.

cluster_flow Continuous Flow Diazo Transfer Process mscl MsCl Feed sub_react MsN₃ Formation Reactor mscl->sub_react Pump nan3 NaN₃ Feed nan3->sub_react Pump msn3_stream MsN₃ in Stream sub_react->msn3_stream In-situ generated diazo_react Diazo Transfer Reactor msn3_stream->diazo_react substrate Substrate & Base Feed substrate->diazo_react Pump rxn_mixture Reaction Mixture (Product + MsNH₂) diazo_react->rxn_mixture workup Aqueous Workup rxn_mixture->workup byproduct Aqueous Phase (MsNH₂ Byproduct) workup->byproduct Extract pure_product Organic Phase (Pure Diazo Product) workup->pure_product Isolate

Diagram Title: Continuous Flow Process with Byproduct Removal

Key Insights for Practical Application

  • The Safety Paradox: this compound presents a clear operational advantage but a significant safety hazard. It is described as "the most dangerous of the reagents" in one safety study due to its high impact sensitivity and large heat of decomposition [2]. Its use requires stringent safety protocols.
  • The Modern Solution: In-Situ Generation. The recommended strategy to harness the byproduct removal benefit of MsN₃ while minimizing risk is to generate and use it in situ within a continuous flow reactor [4]. This approach avoids the concentration, isolation, and storage of the neat azide.
  • Choosing an Alternative. If the infrastructure for flow chemistry is not available, p-ABSA or m-CBSA are recommended as safer alternatives [1] [2]. While their byproducts might not be quite as facile to remove as MsNH₂, they offer a much better safety profile for batch-scale reactions.

References

comparison of sulfonyl azides in organic synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Comparison of Sulfonyl Azides

The table below summarizes the core characteristics and experimental outcomes for different sulfonyl azide reagents and their applications.

Reagent / Method Key Feature Reaction & Role Typical Yield/Performance Primary Application
Imidazolium Reagent 2 [1] Stable, crystalline sulfonyl azide transfer agent Transfers sulfonyl azide group to secondary amines to form sulfamoyl azides High yields (e.g., 84-99% for sulfamoyl azides 3a-j); stable when stored at 0–4 °C for ≥3 months Synthesis of sulfamoyl azides and subsequent 1,2,3-triazoles for carbene generation
Sulfonyl Azides from Sulfonyl Fluorides [2] Operationally simple; uses stable sulfonyl fluorides Lewis base (DBU) activation with TMSN₃ converts sulfonyl fluorides to sulfonyl azides High efficiency (72–99%); effective for diazo-transfer reactions (50-90% yield) General synthesis of sulfonyl azides; diazo-transfer reactions to amines and 1,3-diones
Diverse Sulfonyl Azides in DNA Synthesis [3] Air/moisture stable; replaces special phosphoramidites Reacts with phosphite triester during DNA synthesis to form sulfonylphosphoramidates Compatible with standard automated synthesis; introduces amines, azides, alkynes, dyes, etc. Functionalizing oligonucleotides with chemical handles and functional groups (e.g., dyes, ligands)
Azide-based Fluorescent Probes (SF series) [4] Probes detect H₂S via azide reduction to aniline H₂S reduces aryl azide, causing fluorescence turn-on SF4: 40-fold fluorescence increase, detection limit 125 nM; highly selective for H₂S over other ROS/RSS Molecular imaging of endogenous H₂S in live cells (e.g., in VEGF signaling pathways)

Key Experimental Protocols

  • Synthesis of Sulfamoyl Azides using Imidazolium Reagent [1]

    • Procedure: A solution of the imidazolium salt 2 (1.0 equivalent) in a polar aprotic solvent like acetonitrile (0.1 M concentration) is cooled to 0 °C. The secondary amine is added neat to the stirred solution. The reaction proceeds smoothly at this low temperature without any exogenous base.
    • Work-up and Purification: The crude sulfamoyl azide product can be isolated in high purity by simple filtration through a short plug of silica gel, which effectively separates the product from the reaction side products based on polarity differences.
  • Functionalization of Oligonucleotides using Sulfonyl Azides [3]

    • Procedure: During automated solid-phase oligonucleotide synthesis, the standard iodine/pyridine oxidation step is replaced by a solution of the sulfonyl azide (0.15 M in acetonitrile). This solution reacts with the phosphite triester intermediate, forming a stable sulfonylphosphoramidate linkage. A subsequent standard iodine oxidation is performed immediately to oxidize any unreacted phosphites and avoid side reactions.
    • Application: This method allows for the site-specific incorporation of chemical handles (like amines, azides, alkynes, and thiols) and functional moieties (such as dyes and steroids) into DNA strands.
  • Detection of H₂S using Sulfidefluor (SF) Probes [4]

    • Procedure: The cell-permeable probe (e.g., SF7-AM) is introduced to live cells (e.g., Human Umbilical Vein Endothelial Cells, HUVECs). After a suitable incubation period, the cells are stimulated (e.g., with VEGF). The subsequent fluorescence turn-on, resulting from the H₂S-mediated reduction of the probe's azides to anilines, is monitored in real-time using fluorescence microscopy.
    • Validation: The specificity of the signal for H₂S can be confirmed using inhibitors of H₂S-producing enzymes (e.g., CSE) or upstream signaling components (e.g., VEGFR2, NADPH oxidase).

Reaction Pathways and Workflows

The following diagram illustrates the versatile reaction pathways of sulfonyl azides, highlighting their role in generating key intermediates for synthesis and bioconjugation.

G Sulfonyl Azide Reaction Pathways SulfonylAzide Sulfonyl Azide (R-SO₂N₃) SulfamoylAzide Sulfamoyl Azide SulfonylAzide->SulfamoylAzide  Reaction with  Secondary Amine DNAmod Functionalized DNA (Sulfonylphosphoramidate) SulfonylAzide->DNAmod  Solid-Phase Synthesis FluorescentProbe Azide-based Probe (Non-fluorescent) SulfonylAzide->FluorescentProbe  Probe Core Amine Secondary Amine Triazole 1-Sulfamoyl-1,2,3-triazole SulfamoylAzide->Triazole  CuAAC with Alkyne Carbene Rhodium Azavinyl Carbene Triazole->Carbene  Rh(II) Catalyst Cyclopropanation Cyclopropanation (with olefins) Carbene->Cyclopropanation Imine Stable Sulfamoyl Imine Carbene->Imine DNA Oligonucleotide Phosphite Triester H2S H₂S Aniline Aniline Product (Fluorescent) FluorescentProbe->Aniline  H₂S Reduction

Application Notes and Key Differences

The choice of sulfonyl azide reagent and method depends heavily on the synthetic goal.

  • Sulfamoyl Azides vs. Sulfonyl Azides in Click Chemistry: Sulfamoyl azides (from imidazolium reagents) are excellent for generating 1-sulfamoyl-1,2,3-triazoles, which are stable precursors to rhodium azavinyl carbenes [1]. These carbenes can undergo asymmetric cyclopropanation or form stable sulfamoyl imines, offering advantages in synthetic organic chemistry. In contrast, classical sulfonyl azides produce sulfonyl triazoles, which can be less stable.

  • Stability and Handling: The imidazolium reagent 2 and sulfonyl fluorides represent significant safety and practicality improvements [1] [2]. Reagent 2 is a stable solid, while sulfonyl fluorides are more stable and safer alternatives to traditional, often explosive, sulfonyl chlorides and chlorosulfonyl azides.

  • Functional Scope: For bioconjugation and DNA labeling, the use of diverse, stable sulfonyl azides is a simple and inexpensive alternative to sensitive custom phosphoramidites [3]. For molecular imaging, the key is designing sulfonyl azide-based probes (like the SF series) with high sensitivity, selectivity, and cell-trappability for detecting specific small molecules like H₂S [4].

References

methanesulfonyl azide atom economy assessment

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Profile & Comparative Data

The table below summarizes key characteristics of methanesulfonyl azide (MsN₃) and a commonly used alternative, based on the information found.

Reagent Name Molar Mass (g/mol) Key Advantages Key Disadvantages Reported Yield in Diazo Transfer
This compound (MsN₃) 121.12 [1] Simple, inexpensive production; easy purification of reaction mixtures; cleaner workup, often allowing product recrystallization [1] [2]. Potentially explosive [1] [2]. Requires careful handling. 86% (E)-1-diazo-4-phenyl-3-buten-2-one [2]
4-Dodecylbenzenesulfonyl Azide ~348.49 (estimated) Less shock-sensitive, safer to handle [2]. Requires purification by column chromatography; results in by-products that are difficult to separate during workup [2]. 81-83% (E)-1-diazo-4-phenyl-3-buten-2-one [2]

Experimental Context and Protocols

The comparative yield data in the table above comes from a specific laboratory procedure for synthesizing (E)-1-diazo-4-phenyl-3-buten-2-one [2]. The following workflow outlines the key steps where the choice of sulfonyl azide reagent impacts the process, particularly the purification stage.

Start Start: Ketone Enolate Formation A Acylation with Trifluoroethyl Trifluoroacetate Start->A B Diazo Transfer Reaction A->B C Workup and Extraction B->C ReagentChoice Reagent Choice? B->ReagentChoice Add Sulfonyl Azide D Product Purification C->D End Pure Diazo Ketone D->End MsAzide Use this compound ReagentChoice->MsAzide Preferable path DodecylAzide Use Dodecylbenzenesulfonyl Azide ReagentChoice->DodecylAzide Safer path MsAzide->C Cleaner reaction fewer by-products PurifRecryst Purification by Recrystallization MsAzide->PurifRecryst DodecylAzide->C Hard-to-remove by-products PurifColumn Purification by Column Chromatography DodecylAzide->PurifColumn PurifRecryst->End PurifColumn->End

Figure 1: Experimental workflow for diazo compound synthesis, highlighting the critical divergence point based on sulfonyl azide reagent selection.

A Practical Approach to Atom Economy Assessment

While explicit atom economy calculations for these reagents are not provided in the search results, you can perform this assessment using the fundamental formula and available data:

Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of All Reactants) × 100%

For a diazo transfer reaction using a sulfonyl azide (R-SO₂N₃) to convert a ketone enolate into a diazo compound, the relevant byproduct is the sulfonamide (R-SO₂NH₂). Therefore, the R group (the "auxiliary") in the reagent is the key variable [2].

  • This compound Auxiliary (CH₃-): Molar mass = 15 g/mol (from CH₃ group)
  • Dodecylbenzenesulfonyl Azide Auxiliary (C₁₈H₂₉-): Molar mass = ~245 g/mol (from C₁₈H₂₉ group)

Since the rest of the reaction is identical, This compound has a significantly higher atom economy because it minimizes the mass of the wasted auxiliary. This theoretical advantage aligns with the experimental observation of a cleaner workup and higher isolated yield [2].

References

methanesulfonyl azide thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability Comparison of Sulfonyl Azides

Reagent Initiation Temperature (Tinit) Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) Impact Sensitivity Overall Hazard Assessment
Methanesulfonyl Azide (MsN₃) ~100 °C [1] -201 (average for sulfonyl azides) [1] High [2] High hazard; one of the most dangerous common reagents [2].
*p*-ABSA ~100 °C (decomposition initiates) [1] -201 (average for sulfonyl azides) [1] Lower than MsN₃ [2] Recommended safer alternative; requires lower excess, easier purification [3] [2].

Safety Recommendations and Protocols

Given its hazardous nature, the literature strongly advises caution when using this compound and suggests several risk-mitigation strategies:

  • Use Safer Alternatives: For most diazo transfer reactions, p-acetamidobenzenesulfonyl azide (p-ABSA) is highly recommended as a direct, safer substitute [3] [2]. It is equally effective and its byproducts are easily removed [3].
  • In Situ Generation: A highly effective strategy to minimize risk is to generate and consume this compound in situ without isolating it [4] [5] [6]. This approach avoids handling and storing the neat, hazardous material.
  • General Handling: If isolation is unavoidable, manipulation of the neat substance should be done with extreme care to avoid impact, friction, and heat [1].

The following diagram outlines the general workflow for the experimental protocol (DSC) used to obtain the thermal stability data referenced above:

DSC Experimental Workflow Start Sample Preparation A Seal Sample in High-Pressure Crucible Start->A B Load into DSC Instrument A->B C Run Temperature Ramp (e.g., 5-10 °C/min) B->C D Monitor Heat Flow vs. Inert Reference C->D E Data Analysis D->E

Note: The specific experimental parameters (e.g., heating rate, sample mass) can vary between studies. The values above are typical for such analyses [1].

  • Key Measured Outcomes:
    • Initiation Temperature (Tinit): The temperature at which the heat flow from the sample's decomposition is first detected (greater than 0.01 W g⁻¹) [1].
    • Enthalpy of Decomposition (ΔHD): The total heat released by the decomposition reaction, indicating the potential severity of a runaway exotherm [1].

References

methanesulfonyl azide cost effectiveness analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Diazo Transfer Reagents

The table below summarizes the key characteristics of methanesulfonyl azide (mesyl azide) and several alternative reagents, which is crucial for a cost and safety evaluation.

Reagent Name Safety Profile Cost & Scalability Considerations By-product Removal Solubility & Reaction Medium
This compound (Mesyl Azide) Described as the most dangerous reagent in a study, with the highest impact sensitivity and large heat of decomposition [1]. Explosive, decomposes at 120°C [2]. Low-cost precursor [1] [2]. Often generated and used in situ to mitigate safety risks on large scale [1]. Easy purification; the mesyl amide by-product is easily separated by an aqueous wash [1] [2]. Information not specified in search results.
Tosyl Azide Hazardous, shock-sensitive. Documented risks make scale-up challenging [1]. Commonly used but hazardous [1]. Not specified, but implied to be less straightforward than mesyl azide [1]. Not specified.
p-Carboxybenzenesulfonyl Azide (p-CBSA) Safer alternative; reported to have the highest initiation temperature among studied reagents [1]. Requires an excess of base for complete reaction [1]. Not specified. Not specified.
m-Carboxybenzenesulfonyl Azide (m-CBSA) Expected to have a similar safety profile to p-CBSA [1]. Cost-effective [1]. The reagent itself and its sulfonamide by-product are aqueous soluble [1]. The sulfonamide by-product is aqueous soluble, facilitating easy removal. Avoids need for chromatographic purification [1]. Aqueous soluble, enabling use in water as a safer, greener solvent [1].
Imidazole-1-sulfonyl Azide Hydrochloride Shelf-stable, but later reports indicated safety issues [1]. Not specified. Not specified. Not specified.
Polystyrene Supported Benzenesulfonyl Azide Stable [1]. Prohibitive precursor cost for large-scale use [1]. Not specified. Not specified.

Experimental Protocols for Reagent Use and Evaluation

Synthesis and In-Situ Use of this compound

A key strategy for managing the hazards of this compound is its in-situ preparation and immediate use [1] [3].

  • Typical Preparation: React methanesulfonyl chloride with sodium azide in a solvent like acetonitrile, methanol, or ethanol [2] [3].
  • Protocol Rationale: Generating the azide in situ avoids the need to isolate, purify, and store the pure, shock-sensitive compound, significantly enhancing operational safety, especially on a larger scale [1] [3].
  • Real-Time Monitoring: One study used flowNMR spectroscopy to monitor the generation and subsequent reaction of this compound in real-time within a continuous flow system, providing excellent reaction control [3].
Evaluation of m-Carboxybenzenesulfonyl Azide (m-CBSA)

The synthesis and testing of m-CBSA demonstrate a protocol for evaluating a safer alternative [1].

  • Synthesis: m-CBSA is prepared from m-carboxybenzenesulfonyl chloride and sodium azide using aqueous acetonitrile as the solvent [1].
  • Performance Testing: The reagent was tested in diazo transfer reactions to various substrates. The resulting diazo compounds were obtained in good to excellent yields [1].
  • By-product Removal: A key advantage is that the sulfonamide by-product is water-soluble, allowing for easy removal with a simple aqueous work-up and avoiding the need for chromatography [1].

Decision Workflow for Reagent Selection

The diagram below outlines the logical process for selecting an appropriate diazo transfer reagent based on your project's primary constraints.

Start Selecting a Diazo Transfer Reagent Q1 Is minimizing hazard risk the top priority? Start->Q1 Q2 Is minimizing cost the top priority? Q1->Q2 No A1 Recommend: m-CBSA (Aqueous soluble, safer profile) Q1->A1 Yes Q3 Is large-scale synthesis (or easy purification) the goal? Q2->Q3 No A2 Recommend: this compound (Use in-situ for safety) Q2->A2 Yes A3 Recommend: m-CBSA (Aqueous soluble by-product, no chromatography needed) Q3->A3 Yes A4 Evaluate: Polystyrene Supported (Stable, but high cost) Q3->A4 No

Key Insights and Practical Recommendations

  • For Maximum Safety and Green Chemistry: m-CBSA appears to be a superior choice. It is cost-effective, has a favorable safety profile, and its water solubility aligns with green chemistry principles by enabling reactions in aqueous solvent and simplifying purification [1].
  • For Lowest Cost with Controlled Risk: This compound is the most cost-effective option, but its significant hazards can be mitigated by strictly using it in situ within a continuous flow process [1] [3].
  • Reagents to Avoid for Large Scale: Tosyl azide and mesyl azide in isolated form are generally unsuitable for scale-up due to safety risks [1]. Polystyrene-supported azide is likely too expensive for large-scale applications [1].

How to Obtain Current Cost Data

The search results lack specific, current price information. To complete your cost-effectiveness analysis, I suggest you:

  • Contact Chemical Suppliers Directly: Obtain recent quotes from major suppliers (e.g., Sigma-Aldrich, TCI Chemicals, Enamine [4]) for all reagents compared.
  • Compare Precursor Costs: Since some reagents are made from precursors like sulfonyl chlorides, compare the price and availability of these starting materials.
  • Factor in "Hidden" Costs: Remember to include costs associated with special safety equipment, waste disposal for hazardous reagents, and labor time for complex purification processes.

References

methanesulfonyl azide green chemistry applications

Author: Smolecule Technical Support Team. Date: February 2026

Mesyl Azide vs. Alternative Sulfonyl Azides

The table below objectively compares methanesulfonyl azide with other commonly used sulfonyl azide reagents, highlighting key performance characteristics.

Reagent Name Atom Economy Explosion Hazard Byproduct Removal Recommended Scale
This compound (MsN₃) Higher [1] High (requires caution) [2] [1] Easy (aqueous base) [1] Small to medium [1]
p-Acetamidobenzenesulfonyl Azide (p-ABSA) Lower Lower [1] More complex Larger scale [1]
Tosyl Azide (TsN₃) Lower Moderate More complex -
4-Dodecylbenzenesulfonyl Azide Lower Lower [1] More complex -
p-Nitrobenzenesulfonyl Azide Lower - More complex -

Performance Summary: MsN₃ offers advantages in atom economy and ease of byproduct removal during workup, but its significant explosion hazard is a major drawback [2] [1]. For larger-scale work, p-ABSA is generally recommended due to its superior safety profile, though it is less atom-economical [1].

Experimental Protocols for greener synthesis

Protocol 1: In Situ Generation and Use of MsN₃

This one-pot procedure avoids isolating the hazardous MsN₃, enhancing safety and embodying a greener approach [3].

  • Reaction Setup: In a round-bottom flask equipped for real-time monitoring (e.g., FlowNMR), charge acetonitrile as the solvent.
  • Reagent Addition: Add methanesulfonyl chloride (1.0 equiv) and aqueous sodium azide (1.0-1.1 equiv).
  • Base Addition: Introduce triethylamine (1.0 equiv) to initiate the rapid formation of this compound in situ.
  • Diazo Transfer: Without isolation, add the ketone substrate (1.0 equiv) to the reaction mixture to proceed with the diazo transfer [3].
Protocol 2: Detrifluoroacetylative Diazo Transfer

This two-step protocol is highly effective for synthesizing α-diazo ketones from simple ketone precursors, including base-sensitive substrates [1].

Step 1: Trifluoroacetylation to Activate the Ketone

  • Enolate Formation: To a solution of the ketone substrate (1.0 equiv) in dry THF at -78 °C, add lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) dropwise. Stir for 30 minutes to generate the lithium enolate.
  • Acylation: Add trifluoroethyl trifluoroacetate (TFETFA, 1.2 equiv) dropwise to the enolate solution at -78 °C. The reaction is typically complete instantaneously [1].

Step 2: Diazo Transfer Using a Safe Azide

  • Workup and Solvent Switch: Warm the reaction mixture to room temperature and work it up with aqueous acid. The α-trifluoroacetyl ketone intermediate can be isolated or used crude.
  • Diazo Transfer Reaction: Dissolve the intermediate in acetonitrile. Add water (1.0 equiv), triethylamine (1.5 equiv), and a safer sulfonyl azide like p-ABSA (1.0-1.5 equiv).
  • Purification: Stir the mixture at room temperature. Upon completion, purify the desired α-diazo ketone product by column chromatography on silica gel [1].

Workflow Visualization

The following diagram illustrates the two key experimental pathways for using this compound in diazo transfer reactions, highlighting the greener in-situ option.

G Start Start: Ketone Substrate InSituPath In Situ Generation (MsCl + NaN₃) Start->InSituPath  With base in MeCN ActivatedIntermediate Activated Intermediate (α-Trifluoroacetyl Ketone) Start->ActivatedIntermediate  1. LiHMDS, THF, -78°C  2. TFETFA FinalProduct Final Product (α-Diazo Ketone) InSituPath->FinalProduct  One-pot reaction IsolatedPath Use of Isolated MsN₃ Detrifluoroacetylation Detrifluoroacetylative Diazo Transfer ActivatedIntermediate->Detrifluoroacetylation Detrifluoroacetylation->FinalProduct  p-ABSA, Et₃N, H₂O  MeCN, rt

Green pathways for diazo transfer using MsN₃

Key Recommendations for Application

  • Prioritize In Situ Generation: For any new procedure development, the in situ generation of MsN₃ is the recommended and safest approach [3]. It circumvents the risks of handling and storing the isolated, shock-sensitive azide.
  • Choose Safer Alternatives for Scale-up: When a pre-formed reagent is necessary, or for work on a larger scale, p-ABSA presents a safer and equally effective alternative to isolated MsN₃ [1].
  • Select the Appropriate Base: The choice of base for enolate generation (e.g., LDA vs. LiHMDS) can significantly impact the yield and regioselectivity, especially for unsymmetrical ketones [1].

References

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Methanesulfonyl azide

Dates

Last modified: 08-15-2023

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